N-(1H-Benzo[d]imidazol-4-yl)formamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1H-benzimidazol-4-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-5-11-7-3-1-2-6-8(7)10-4-9-6/h1-5H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGITZGIQYPDWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577195 | |
| Record name | N-1H-Benzimidazol-4-ylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137654-47-8 | |
| Record name | N-1H-Benzimidazol-4-ylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of N-(1H-Benzo[d]imidazol-4-yl)formamide
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the specific mechanism of action for N-(1H-Benzo[d]imidazol-4-yl)formamide. To date, no detailed pharmacological studies, quantitative biological data, or elucidated signaling pathways associated with this particular compound have been published.
While the benzimidazole core is a well-established pharmacophore present in a multitude of biologically active compounds, the specific functionalization at the 4-position with a formamide group in this compound has not been a focus of published research. Consequently, the core requirements for an in-depth technical guide, including quantitative data, detailed experimental protocols, and specific signaling pathway diagrams, cannot be fulfilled based on the current body of scientific knowledge.
The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery
The benzimidazole moiety, a fusion of benzene and imidazole rings, is a versatile scaffold that has given rise to a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer Properties: Many benzimidazole derivatives have been investigated as cytotoxic agents, targeting various components of cancer cell signaling. Mechanisms include the inhibition of crucial enzymes like VEGFR2, casein kinase 1 (CK1), topoisomerase I, and poly(ADP-ribose) polymerase (PARP).
-
Anti-inflammatory Effects: Certain benzimidazole-containing compounds have shown promise in modulating inflammatory responses. Some have been found to inhibit the NLRP3 inflammasome, a key component of the innate immune system, while others can suppress the NF-κB signaling pathway, which is central to inflammation.
-
Central Nervous System Activity: The benzimidazole structure is also found in molecules that act on the central nervous system. A notable example is its role as a scaffold for positive allosteric modulators of GABA-A receptors, which are important targets for anxiolytic and sedative drugs.
-
Antimicrobial and Antiviral Activity: The structural similarity of the benzimidazole ring to purine nucleosides allows some of its derivatives to interfere with microbial and viral replication processes.
Investigating Closely Related Analogues: A Lack of Specific Data
In the absence of direct data for this compound, research was extended to its closest structural analogs, including 4-aminobenzimidazole (the precursor to the formamide) and other 4-substituted benzimidazole derivatives. This investigation also did not yield any specific mechanism of action or detailed biological data that could be reliably extrapolated to the compound of interest. The majority of structure-activity relationship (SAR) studies on benzimidazoles have concentrated on modifications at the 1, 2, 5, and 6-positions of the ring system, leaving the influence of substituents at the 4-position largely unexplored in the public domain.
Future Directions and Conclusion
The lack of available data on this compound highlights a potential area for future research. The synthesis and biological evaluation of this compound and other 4-substituted benzimidazoles could uncover novel pharmacological properties and mechanisms of action.
An In-depth Technical Guide on the Biological Activity of N-(1H-Benzo[d]imidazol-4-yl)formamide
Disclaimer: As of November 2025, a comprehensive review of scientific literature and patent databases reveals a significant lack of published data on the specific biological activity of N-(1H-Benzo[d]imidazol-4-yl)formamide. Therefore, this guide will address the known biological activities of the broader 1H-benzo[d]imidazole scaffold, with a focus on derivatives that inform the potential activities of the title compound. This approach is intended to provide a foundational understanding for researchers and drug development professionals interested in this chemical space.
Introduction to the Benzimidazole Scaffold
The 1H-benzo[d]imidazole ring system is a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its structural similarity to naturally occurring purines allows it to interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[1][2] Benzimidazole derivatives have been successfully developed as drugs for various therapeutic areas, demonstrating activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3]
Biological Activities of Structurally Related Benzimidazole Derivatives
While no specific data exists for this compound, the biological activities of numerous other substituted benzimidazoles provide a strong rationale for its potential as a bioactive molecule. The following sections summarize the activities of these related compounds.
Anticancer Activity
Many benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.
-
Topoisomerase Inhibition: A series of novel 1H-benzo[d]imidazoles were designed and synthesized as potential anticancer agents targeting human topoisomerase I. Several of these compounds showed significant growth inhibition (GI50) in the micromolar range against a panel of 60 human cancer cell lines.[1][4] For instance, some of the most potent molecules exhibited GI50 values ranging from 0.16 to 3.6 μM.[1][4]
-
Kinase Inhibition: Derivatives of 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide have been identified as potent and specific inhibitors of Casein Kinase 1δ (CK1δ) and CK1ε, with IC50 values in the nanomolar range.[5] These kinases are involved in the regulation of various cellular processes, and their inhibition can be a target for cancer therapy.
-
Cytotoxicity against Cancer Cell Lines: A series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides were synthesized and evaluated for their cytotoxic activity against human lung (A549) and liver (HepG2) cancer cells. Some of these compounds displayed IC50 values as low as 4.8 µM against HepG2 cells.[6]
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound Class | Target/Assay | Cell Line | Activity Metric | Reported Value |
| Novel 1H-benzo[d]imidazoles | Growth Inhibition | 60 Human Cancer Cell Lines | GI50 | 0.16 - 3.6 µM |
| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives | CK1δ Inhibition | - | IC50 | 0.040 - 0.042 µM |
| N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides | Cytotoxicity | HepG2 | IC50 | 4.8 µM |
Antimicrobial Activity
The benzimidazole scaffold is a cornerstone of many antimicrobial agents.
-
Antibacterial and Antifungal Activity: Benzimidazole derivatives have shown a broad range of activities against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes. Some novel derivatives have shown minimum inhibitory concentrations (MIC) in the range of 0.39–0.78 mg/L.[3]
Other Biological Activities
The versatility of the benzimidazole scaffold extends to other therapeutic areas.
-
Antiviral Activity: The benzimidazole nucleus is a component of several antiviral agents.[1]
-
Anti-inflammatory and Analgesic Activity: Certain benzimidazole-piperidine derivatives have been investigated for their potential as anti-inflammatory and analgesic agents.[7]
Experimental Protocols for Biological Evaluation
Detailed experimental protocols are crucial for the accurate assessment of biological activity. The following is a generalized protocol for an in vitro cytotoxicity assay, a common first step in evaluating the anticancer potential of new compounds, based on methodologies frequently used for benzimidazole derivatives.[6]
Example Protocol: MTT Assay for Cytotoxicity
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams are generated using the DOT language for Graphviz.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. Buy 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8 [smolecule.com]
An In-depth Technical Guide on N-(1H-Benzo[d]imidazol-4-yl)formamide: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1H-Benzo[d]imidazol-4-yl)formamide is a small molecule belonging to the benzimidazole class of heterocyclic compounds. While direct historical accounts of its discovery are not extensively documented, its significance can be inferred from the broad and continuing interest in the benzimidazole scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the plausible synthetic routes, detailed experimental protocols, and the context of its relevance through the biological activities of its derivatives. The benzimidazole core is a key pharmacophore in numerous approved drugs and clinical candidates, exhibiting a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this compound and related compounds.
Introduction to the Benzimidazole Scaffold
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a prominent structural motif in medicinal chemistry. Its bicyclic nature and the presence of nitrogen atoms allow for diverse intermolecular interactions with biological targets. The versatility of the benzimidazole scaffold has led to the development of a wide array of therapeutic agents.
Plausible Synthetic Pathways and History
The following workflow outlines a plausible multi-step synthesis starting from the readily available o-phenylenediamine.
Detailed Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of this compound, based on well-established and documented chemical transformations.
Synthesis of 4-Amino-1H-benzo[d]imidazole (Precursor)
The synthesis of the precursor, 4-amino-1H-benzo[d]imidazole, can be achieved through the cyclization of 1,2,4-triaminobenzene with formic acid. 1,2,4-triaminobenzene is typically prepared by the reduction of 4-nitro-o-phenylenediamine.
Protocol for the Reduction of 4-Nitro-o-phenylenediamine:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitro-o-phenylenediamine in ethanol.
-
Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) and concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl2/HCl, heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.
-
Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,2,4-triaminobenzene, which is often used immediately in the next step due to its instability.
Protocol for the Cyclization to 4-Amino-1H-benzo[d]imidazole:
-
To the crude 1,2,4-triaminobenzene, add an excess of formic acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield 4-amino-1H-benzo[d]imidazole. Further purification can be achieved by recrystallization.
Formylation of 4-Amino-1H-benzo[d]imidazole
A highly effective method for the formylation of aromatic amines is the use of acetic formic anhydride (AFA), which can be prepared separately or generated in situ.[1]
Protocol for the Preparation of Acetic Formic Anhydride:
A detailed and reliable procedure for the preparation of acetic formic anhydride is available in Organic Syntheses.[2][3] It involves the reaction of sodium formate with acetyl chloride in anhydrous diethyl ether.[2][4][5]
Protocol for the Formylation using Acetic Formic Anhydride:
-
Suspend 4-amino-1H-benzo[d]imidazole in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a slight excess of acetic formic anhydride to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data on Related Benzimidazole Derivatives
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize data for structurally related 4-substituted benzimidazole derivatives that have been reported in the literature. This information provides context for the potential biological activity of the title compound.
Table 1: In Vitro Anticancer Activity of 1H-Benzo[d]imidazole-4-carboxamide Derivatives as PARP-1 Inhibitors
| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Reference |
| Veliparib | 5.2 | 2.9 | [1] |
| Olaparib | 1.9 | 1.5 | [1] |
| Compound 10a | 18.6 | 28.7 | [1] |
| Compound 11e | 10.9 | 17.5 | [1] |
Table 2: In Vitro Anticancer Activity of 1H-Benzo[d]imidazole-4,7-dione Derivatives as TGase 2 Inhibitors
| Compound | TGase 2 IC₅₀ (µM) | ACHN GI₅₀ (µM) | Caki-1 GI₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | | Streptonigrin | 0.25 | 0.003 | 0.002 | | | Compound 8j (MD102) | 0.35 | 2.15 | 1.98 | |
Potential Signaling Pathway Involvement
Derivatives of the benzimidazole scaffold have been shown to interact with various biological pathways. For instance, 4-substituted benzimidazoles have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway of DNA damage.
Inhibition of PARP-1 by small molecules, such as certain benzimidazole derivatives, prevents the repair of DNA single-strand breaks. These unrepaired breaks can lead to the formation of double-strand breaks during DNA replication, which are highly cytotoxic and can induce apoptosis, particularly in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).
Conclusion
While the specific historical context of the discovery of this compound is not well-defined in the existing literature, its chemical synthesis is straightforward and follows established methodologies for the formylation of aromatic amines. The true value of this compound and its derivatives lies in their potential as scaffolds for the development of novel therapeutic agents. The extensive research into the biological activities of various substituted benzimidazoles, particularly their anticancer properties through mechanisms like PARP-1 inhibition, underscores the importance of this chemical class. This guide provides a foundational understanding for researchers to synthesize and explore the potential of this compound in drug discovery and development.
References
Potential Therapeutic Targets of N-(1H-Benzo[d]imidazol-4-yl)formamide: A Technical Guide
Disclaimer: This document provides a comprehensive overview of potential therapeutic targets for N-(1H-Benzo[d]imidazol-4-yl)formamide. It is important to note that as of the date of this publication, no specific biological data for this exact compound is publicly available. The information presented herein is extrapolated from extensive research on the broader class of benzimidazole derivatives and is intended to guide future research and drug development efforts. The therapeutic potential of this compound must be confirmed through dedicated experimental validation.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of 1H-benzo[d]imidazole have been extensively investigated and have shown promise in the treatment of various diseases, particularly in oncology. Their planar structure, ability to form hydrogen bonds, and potential for diverse substitutions make them versatile pharmacophores capable of interacting with a range of biological targets. This technical guide explores the most prominent and well-documented therapeutic targets of benzimidazole derivatives, presenting them as potential avenues for the investigation of this compound.
Key Potential Therapeutic Targets
Based on the activities of structurally related benzimidazole compounds, four key therapeutic targets have been identified as having high potential for interaction with this compound:
-
Poly(ADP-ribose) Polymerase-1 (PARP-1): A key enzyme in DNA repair, particularly in the base excision repair (BER) pathway. Inhibition of PARP-1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
-
Topoisomerase I (Topo I): An essential enzyme that resolves DNA topological stress during replication and transcription by creating transient single-strand breaks. Inhibition of Topoisomerase I leads to the accumulation of DNA damage and subsequent cell death, making it a valuable target for cancer chemotherapy.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby inhibiting their growth and metastasis.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers signaling pathways that promote cell proliferation, survival, and migration. Dysregulation of EGFR signaling is a common feature in many cancers, making it a prime target for therapeutic intervention.
Quantitative Data on Benzimidazole Derivatives
The following tables summarize the inhibitory activities of various benzimidazole derivatives against the potential therapeutic targets. This data is provided to illustrate the potential potency range for this class of compounds.
Table 1: Inhibitory Activity of Benzimidazole Derivatives against PARP-1
| Compound Class | Specific Derivative | Assay Type | IC50 / Ki (nM) | Reference |
| 2-aryl-1H-benzimidazole-4-carboxamides | 2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide | Enzymatic Assay | 1.6 (Ki) | [1] |
| 1H-benzo[d]imidazole-4-carboxamide | (Structure not specified) | Enzymatic Assay | 15 (Ki) | [1] |
| Benzimidazole derivative | (Structure not specified) | Enzymatic Assay | 0.71 (IC50) | [2] |
Table 2: Inhibitory Activity of Benzimidazole Derivatives against Topoisomerase I
| Compound Class | Specific Derivative | Assay Type | IC50 (µM) | Reference |
| Benzimidazole-triazole hybrid | Compound 4h | Cell-based (A549) | 4.56 | [3] |
| Benzimidazole-triazole hybrid | Compound 4b | Cell-based (A549) | 7.34 | [3] |
| 5-methyl-4-(1H-benzimidazole-2-yl)phenol | Cpd II | DNA Relaxation Assay | Potent Inhibition | [4][5] |
Table 3: Inhibitory Activity of Benzimidazole Derivatives against VEGFR-2
| Compound Class | Specific Derivative | Assay Type | IC50 (µM) | Reference |
| 2-aryl benzimidazole | Compound 5a | Kinase Assay | Moderate Inhibition | [6] |
| Benzimidazole derivative | Compound 22 | Kinase Assay | 185.7 | [7] |
Table 4: Inhibitory Activity of Benzimidazole Derivatives against EGFR
| Compound Class | Specific Derivative | Assay Type | IC50 (nM) | Reference |
| Benzimidazole/1,2,3-triazole hybrid | Compound 10e | Kinase Assay | 73 | [8] |
| Benzimidazole/1,2,3-triazole hybrid | Compound 6i | Kinase Assay | 78 | [8] |
| 2-aryl benzimidazole | Compound 5a | Kinase Assay | Good Inhibition | [6] |
Experimental Protocols
Detailed methodologies for assessing the activity of compounds against the potential targets are crucial for reproducible research. The following are generalized protocols based on commonly cited experimental setups.
PARP-1 Inhibition Assay (ELISA-based)
This protocol describes a colorimetric assay to measure the inhibition of PARP-1 activity.
-
Plate Coating: 96-well plates are coated with histone H4 (a PARP-1 activator) overnight at room temperature.
-
Washing and Blocking: Plates are washed with PBS-T (PBS with Tween-20) and then blocked with PBS-T to prevent non-specific binding.
-
PARP Reaction: A reaction mixture containing NAD+ and the test compound (e.g., this compound) is added to the wells. The enzymatic reaction is initiated by adding purified PARP-1 enzyme. The plate is incubated for 1 hour at room temperature.
-
Detection: The plate is washed, and an antibody specific for poly(ADP-ribose) (the product of the PARP-1 reaction) is added. After incubation and further washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
Signal Generation: A colorimetric substrate is added, and the absorbance is measured using a plate reader. The degree of inhibition is calculated by comparing the signal from wells with the test compound to control wells.[9]
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
-
Reaction Setup: A reaction mixture is prepared on ice containing 10x Topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound.
-
Enzyme Addition: Purified human Topoisomerase I is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for 30 minutes to allow for DNA relaxation.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto a 1% agarose gel.
-
Visualization: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of Topoisomerase I is determined by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.[10][11][12]
VEGFR-2/EGFR Kinase Assay (Luminescent)
This protocol describes a generic luminescent kinase assay applicable to both VEGFR-2 and EGFR.
-
Reaction Setup: The assay is performed in a 384-well plate. The test compound, the respective kinase (VEGFR-2 or EGFR), and a specific peptide substrate are added to the wells.
-
Kinase Reaction: The reaction is initiated by the addition of an ATP solution. The plate is incubated at room temperature for 60 minutes.
-
ADP Detection: An "ADP-Glo™ Reagent" is added to deplete the remaining ATP.
-
Signal Generation: A "Kinase Detection Reagent" is added, which contains an enzyme that converts the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light.
-
Measurement: The luminescence is measured using a plate reader. The inhibitory activity of the compound is determined by the reduction in the luminescent signal.[13][14]
Signaling Pathways and Visualization
Understanding the signaling pathways in which these potential targets operate is critical for elucidating the mechanism of action of this compound.
PARP-1 Signaling in DNA Repair
PARP-1 is a first responder to DNA single-strand breaks. Upon binding to damaged DNA, it synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
Topoisomerase I in DNA Replication and Transcription
During DNA replication and transcription, the unwinding of the DNA double helix creates positive supercoiling ahead of the replication/transcription machinery. Topoisomerase I relieves this torsional stress by introducing a transient single-strand nick, allowing the DNA to rotate and then resealing the nick.[15][16][17][18][19]
VEGFR-2 Signaling in Angiogenesis
VEGF-A binding to VEGFR-2 on endothelial cells leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades, primarily the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[20][21][22][23][24]
EGFR Signaling in Cancer
Ligand binding to EGFR induces receptor dimerization and activation of its intrinsic tyrosine kinase activity. This leads to the activation of multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cancer cell proliferation, survival, and invasion.[25][26][27][28][29]
Conclusion
The benzimidazole scaffold is a rich source of biologically active molecules with the potential to modulate a variety of therapeutically relevant targets. While direct experimental evidence for this compound is currently lacking, the extensive research on related compounds strongly suggests that its therapeutic potential may lie in the inhibition of key enzymes involved in cancer progression, such as PARP-1, Topoisomerase I, VEGFR-2, and EGFR. The data, protocols, and pathway diagrams presented in this guide provide a solid foundation for initiating a comprehensive investigation into the pharmacological profile of this compound. Future studies should focus on synthesizing this compound and evaluating its activity against these and other potential targets to fully elucidate its therapeutic promise.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Benzimidazole derivatives as mammalian DNA topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 9. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inspiralis.com [inspiralis.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.16. Topoisomerase I DNA Relaxation Assay [bio-protocol.org]
- 13. EGFR Kinase Enzyme System Application Note [promega.com]
- 14. promega.com.cn [promega.com.cn]
- 15. Type I topoisomerase - Wikipedia [en.wikipedia.org]
- 16. Roles of eukaryotic topoisomerases in transcription, replication and genomic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Role of Topoisomerase 1 and 2 in DNA Replication [biosmartnotes.com]
- 19. microbenotes.com [microbenotes.com]
- 20. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 21. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. commerce.bio-rad.com [commerce.bio-rad.com]
- 25. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
N-(1H-Benzo[d]imidazol-4-yl)formamide literature review
An In-depth Technical Guide to N-(1H-Benzo[d]imidazol-4-yl)formamide: A Review of Synthetic Strategies and Potential Biological Activities Based on Analogous Compounds
Disclaimer: There is no direct scientific literature available for the specific compound this compound. This guide is a comprehensive review based on the synthesis of its immediate precursors and the documented biological activities of structurally related benzimidazole derivatives. The information on biological effects and experimental protocols is presented to provide a potential profile for the target compound and to guide future research.
Synthesis of this compound
The synthesis of this compound can be logically proposed in a two-step process: first, the synthesis of the key intermediate, 4-aminobenzimidazole, followed by the N-formylation of the amino group.
Proposed Synthetic Pathway
The synthesis would likely begin with the cyclization of 3-nitro-o-phenylenediamine (also known as 1,2-diamino-3-nitrobenzene) with formic acid to yield 4-nitrobenzimidazole. Subsequent reduction of the nitro group would provide 4-aminobenzimidazole. The final step would be the formylation of the 4-amino group.
Caption: Proposed synthesis of this compound.
Experimental Protocol for the Synthesis of the Precursor: 4-Aminobenzimidazole
This protocol is based on established methods for the synthesis of benzimidazoles from o-phenylenediamines.[1]
Step 1: Synthesis of 4-Nitrobenzimidazole
-
To a solution of 3-nitro-o-phenylenediamine (10 mmol) in formic acid (20 mL), the mixture is heated under reflux for 4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL).
-
The solution is neutralized with a saturated sodium bicarbonate solution until a precipitate is formed.
-
The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-nitrobenzimidazole.
Step 2: Synthesis of 4-Aminobenzimidazole
-
4-Nitrobenzimidazole (5 mmol) is dissolved in ethanol (50 mL) in a hydrogenation flask.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to hydrogenation at a pressure of 50 psi for 6 hours.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield 4-aminobenzimidazole.
Experimental Protocol for the Formylation of 4-Aminobenzimidazole
This protocol is adapted from general methods for the N-formylation of aromatic amines using formic acid.[2][3][4]
-
A mixture of 4-aminobenzimidazole (1 mmol) and 85% aqueous formic acid (1.2 equivalents) in toluene (10 mL) is heated under reflux using a Dean-Stark trap for 4-9 hours.[3]
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to afford the this compound product.
Potential Biological Activities and Therapeutic Targets of Analogous Benzimidazole Derivatives
Benzimidazole derivatives are known to possess a wide spectrum of biological activities.[5][6] While no data exists for this compound, the activities of other substituted benzimidazoles suggest potential therapeutic applications.
Anticancer Activity
Numerous benzimidazole derivatives have been reported to exhibit significant anticancer properties.[7]
Summary of Findings: Substituted benzimidazoles have shown cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes like kinases or interaction with DNA.
Table 1: Anticancer Activity of Representative Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chrysin benzimidazole derivative (45) | MCF-7 | 25.72 ± 3.95 | [7] |
| 2-((1H-benzo[d]imidazole-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamide (46) | HCT116 | 0.00005 | [7] |
| 1,2,3,4-tetrahydro[2][4][8]triazino[4,5-a]benzimidazole (53) | Human breast adenocarcinoma | 0.0390 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compound and incubated for another 48-72 hours.
-
After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Hypothetical kinase inhibition by a benzimidazole derivative.
Antimicrobial Activity
Benzimidazole derivatives are well-established as effective antimicrobial agents.
Summary of Findings: Various substituted benzimidazoles have demonstrated activity against a range of bacterial and fungal strains.
Table 2: Antimicrobial Activity of Representative Benzimidazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide (9) | Various bacterial and fungal strains | 3.12 | [7] |
| 2-substituted benzimidazole | C. albicans | 250 | [7] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
A twofold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium.
-
Each well is inoculated with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).
-
The plate is incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antihypertensive Activity
Certain benzimidazole derivatives have been developed as antihypertensive agents.
Summary of Findings: Some benzimidazoles act as vasodilators, potentially through mechanisms like angiotensin II receptor antagonism or calcium channel blocking.
Table 3: Antihypertensive Activity of Representative Benzimidazole Derivatives
| Compound/Derivative | Assay | IC50 (mM) | Reference |
| 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile (56) | Vasodilation | 0.145 | [7] |
| 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile (57) | Vasodilation | 0.202 | [7] |
Experimental Protocol: Ex Vivo Vasorelaxant Activity
-
Thoracic aortic rings are isolated from rats and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
The aortic rings are pre-contracted with phenylephrine or potassium chloride.
-
Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the bath.
-
The relaxation response is measured isometrically and expressed as a percentage of the pre-contraction. IC50 values are then calculated.
Generalized Experimental Workflow
The following diagram illustrates a general workflow for the discovery and initial evaluation of a novel compound like this compound.
Caption: A generalized workflow for novel drug discovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 6. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][2] This technical guide delves into the core structure-activity relationships (SAR) of benzimidazole derivatives, providing a comprehensive overview of the key structural modifications that govern their biological efficacy. The guide summarizes quantitative data, details essential experimental protocols, and visualizes critical biological pathways to empower researchers in the rational design of novel and potent benzimidazole-based therapeutics.
Anticancer Activity: Targeting the Machinery of Malignancy
Benzimidazole derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, disruption of crucial signaling pathways, and induction of apoptosis.[3][4] The SAR for these activities is often linked to the nature and position of substituents on the benzimidazole core.
Structure-Activity Relationship of Anticancer Benzimidazoles
The anticancer potency of benzimidazole derivatives is significantly influenced by the substituents at the N-1, C-2, and C-5/C-6 positions of the benzimidazole ring.
-
Substitution at the C-2 Position: The C-2 position is a key site for modification. Aromatic or heteroaromatic substitutions at this position are frequently associated with potent anticancer activity. For instance, the presence of a phenyl group can be beneficial, and further substitution on this phenyl ring can modulate activity. Electron-withdrawing groups on the 2-phenyl ring can enhance cytotoxic effects. Hybrid molecules, where the C-2 position is linked to other pharmacologically active moieties like chalcones or triazoles, have shown promising results, often exhibiting multi-target inhibitory activity.[5]
-
Substitution at the N-1 Position: Alkylation or arylation at the N-1 position can influence the compound's lipophilicity and its interaction with target proteins. The introduction of bulky substituents can either enhance or decrease activity depending on the specific target. For example, in some series, N-substituted benzimidazoles with nitrogen-containing 5- or 6-membered rings have shown improved cytotoxic effects on certain cancer cell lines.[6]
-
Substitution at the C-5/C-6 Position: The benzene part of the benzimidazole core also offers opportunities for modification. The introduction of electron-withdrawing groups like nitro or chloro at the C-5 or C-6 position has been shown to be favorable for anticancer activity in several studies.[7]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected benzimidazole derivatives against various cancer cell lines.
| Compound ID | C-2 Substituent | N-1 Substituent | C-5/C-6 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Fluoro aryl | - | - | HOS, G361, MCF-7, K-562 | 1.8, 2.0, 2.8, 7.8 | |
| 2 | 2-hydroxyphenyl | 1-(2-hydroxyphenyl) | - | HCT-116 | 16.2 ± 3.85 | |
| 3 | 2-benzyloxyphenyl | 1-(2-benzyloxyphenyl) | - | MCF-7 | 8.86 ± 1.10 | [8] |
| 4 | Phenyl | - | - | A549, MDA-MB-231, PC-3 | 4.47, 4.68, 5.50 (µg/mL) | |
| 5a | Thiazolidinedione derivative | - | - | HeLa, A549 | 0.096 - 0.32 | |
| 6g | Benzimidazole-triazole hybrid | - | - | HepG-2, HCT-116, MCF-7, HeLa | 3.34 - 10.92 | [5] |
| 7d | Benzimidazole-thiazolidine-2,4-dione-1,2,3-triazole conjugate | - | - | MCF-7, MDA-MB-468, MDA-MB-231 | 1.8 - 9.7 | [9] |
Antimicrobial Activity: Combating Microbial Resistance
Benzimidazole derivatives have demonstrated significant activity against a range of bacteria and fungi. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[10]
Structure-Activity Relationship of Antimicrobial Benzimidazoles
The antimicrobial profile of benzimidazoles is heavily dependent on their substitution patterns.
-
General Trends: The presence of electron-withdrawing groups, such as halogens or nitro groups, on the benzimidazole ring or on the C-2 substituent, often enhances antibacterial activity.[1] The lipophilicity of the molecule, influenced by various substituents, also plays a crucial role in its ability to penetrate microbial cell membranes.
-
Antibacterial Activity: For antibacterial agents, 1,2-disubstituted benzimidazoles have been a major focus. Modifications at both positions have led to compounds with potent activity against both Gram-positive and Gram-negative bacteria.[10] For instance, certain benzimidazole-triazole hybrids have displayed broad-spectrum antibacterial activity.[3]
-
Antifungal Activity: The antifungal activity of some benzimidazole derivatives, particularly against Candida species, has been noteworthy.[11] The SAR suggests that specific substitutions can lead to selective and potent antifungal agents.
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative benzimidazole derivatives against various microbial strains.
| Compound ID | C-2 Substituent | N-1 Substituent | C-5/C-6 Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| 6c | 2-(4-methoxyphenyl) | 1-(3,4,5-trimethoxybenzyl) | - | E. coli JW55031 (TolC mutant) | 2 | [12] |
| 25d | 2-(4-(methylsulfonyl)phenyl) | 1-(4-fluorobenzyl) | - | E. coli JW55031 (TolC mutant) | 0.125 | [13] |
| III1 | Pyrimidine derivative | - | m-NO2 | S. aureus, E. faecalis | 62.5 | [14][15] |
| III4 | Pyrimidine derivative | - | 3-F-4-Cl | E. coli, P. aeruginosa | 62.5 | [14][15] |
| 63a | Benzimidazole-triazole derivative | - | - | MRSA, E. faecalis, E. coli, K. pneumoniae | 16, 32 | [3] |
| EJMCh-13 | Cyclohexylethyl | - | - | S. aureus, S. epidermidis, M. luteus | 15.6 | [2] |
Antiviral Activity: A Broad-Spectrum Defense
Benzimidazole derivatives have emerged as promising antiviral agents, exhibiting activity against a variety of RNA and DNA viruses.[16] Their mechanism often involves the inhibition of viral enzymes crucial for replication.
Structure-Activity Relationship of Antiviral Benzimidazoles
The antiviral SAR of benzimidazoles highlights the importance of specific substitutions for targeting viral components.
-
Key Substitutions: Substitutions at the N-1 and C-2 positions are critical for antiviral activity. For example, certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have shown potent activity against Respiratory Syncytial Virus (RSV), with EC50 values in the nanomolar range.[17][18] The nature of the substituent at the N-1 position, whether a linear (dialkylamino)alkyl or a bulkier (quinolizidin-1-yl)alkyl moiety, can significantly impact the antiviral spectrum and potency.[19]
Quantitative Data on Antiviral Activity
The following table provides the 50% effective concentration (EC50) values for selected benzimidazole derivatives against different viruses.
| Compound ID | N-1 Substituent | C-2 Substituent | Virus | EC50 (µM) | Reference |
| Compound Series | (Quinolizidin-1-yl)alkyl | (Benzotriazol-1/2-yl)methyl | RSV | as low as 0.02 | [17][18] |
| Compound Series | (Quinolizidin-1-yl)alkyl | (Benzotriazol-1/2-yl)methyl | BVDV, YFV, CVB2 | Moderately active | [17][19] |
| Compound 8a | - | 1,3,5-triazine derivative | HSV-1 | 2.9 (µg/mL) | [20] |
| Compound 8b | - | 1,3,5-triazine derivative | HSV-1 | 3.4 (µg/mL) | [20] |
Experimental Protocols
Synthesis of 2-Substituted Benzimidazoles (General Procedure)
A common and efficient method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.[21][22][23]
Materials:
-
o-Phenylenediamine derivative (1.0 mmol)
-
Aldehyde derivative (1.0-1.1 mmol)
-
Solvent (e.g., ethanol, N,N-dimethylacetamide)
Procedure:
-
Dissolve the o-phenylenediamine and aldehyde in the chosen solvent in a round-bottom flask.
-
If using a catalyst, add it to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat under reflux (e.g., at 100°C) for a specified time (typically 2-3 hours).[21][23]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain the desired 2-substituted benzimidazole.[21]
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][4][24][25]
Procedure:
-
Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density and incubate until they reach the desired confluence.
-
Drug Treatment: Treat the cells with various concentrations of the benzimidazole derivatives and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold 10-50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[1][4][25]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and excess media.[1][24] Allow the plates to air-dry.
-
Staining: Add 0.057% or 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[1][24]
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[1][24] Allow the plates to air-dry completely.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.[24][25]
-
Absorbance Measurement: Read the absorbance at 510 nm or 540 nm using a microplate reader.[1][25] The IC50 value is then calculated from the dose-response curve.
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[19][26][27]
Procedure:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the entire agar surface to create a lawn.
-
Well Creation: Punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 20-100 µL) of the benzimidazole derivative solution at a known concentration into each well. A positive control (known antibiotic) and a negative control (solvent) should also be included.[26]
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 16-24 hours.[26]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][28][29][30]
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the benzimidazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[28][30]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.[5][28] The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.[5][15]
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.[28]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be determined visually or by measuring the optical density at 600 nm.[5]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by benzimidazole derivatives and a general experimental workflow for their evaluation.
Caption: EGFR Signaling Pathway Inhibition by Benzimidazole Derivatives.
Caption: Mechanism of Tubulin Polymerization Inhibition.
Caption: General Workflow for Benzimidazole Drug Discovery.
Conclusion
The benzimidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the successful design of potent and selective derivatives. This guide has provided a consolidated overview of the SAR for anticancer, antimicrobial, and antiviral benzimidazoles, supported by quantitative data and detailed experimental protocols. The visualized pathways and workflows offer a conceptual framework for ongoing and future research in this dynamic field. By leveraging this knowledge, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the Minimum Inhibitory Concentration [bio-protocol.org]
- 6. nveo.org [nveo.org]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
- 9. asm.org [asm.org]
- 10. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsm.com [ijpsm.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemistnotes.com [chemistnotes.com]
- 20. researchgate.net [researchgate.net]
- 21. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. SRB assay for measuring target cell killing [protocols.io]
- 25. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 26. hereditybio.in [hereditybio.in]
- 27. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 29. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
N-(1H-Benzo[d]imidazol-4-yl)formamide: A Potential PARP-1 Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand breaks. Its inhibition has emerged as a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. The benzimidazole scaffold has been extensively explored for the development of potent PARP-1 inhibitors, with several derivatives demonstrating significant therapeutic potential. This technical guide focuses on N-(1H-Benzo[d]imidazol-4-yl)formamide, a compound belonging to this promising class of inhibitors. While specific quantitative data for this exact molecule is not extensively available in the public domain, this document provides a comprehensive overview of the core concepts, experimental protocols, and signaling pathways relevant to its potential as a PARP-1 inhibitor, drawing upon data from structurally related benzimidazole-4-carboxamide analogs.
Introduction to PARP-1 and its Role in Cancer
PARP-1 is a nuclear enzyme that detects DNA single-strand breaks (SSBs) and initiates their repair through the base excision repair (BER) pathway.[1][2][3] Upon binding to damaged DNA, PARP-1 catalyzes the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains.[4][5] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.
In cancers with defective homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality and forms the basis for the clinical application of PARP inhibitors in specific cancer patient populations.
The Benzimidazole Scaffold in PARP-1 Inhibition
The 1H-benzo[d]imidazole-4-carboxamide scaffold has been a cornerstone in the design of numerous potent PARP-1 inhibitors.[6][7][8][9][10] The amide group of the carboxamide mimics the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of the PARP-1 catalytic domain. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the benzimidazole ring and the carboxamide moiety can significantly influence potency and selectivity.
While this compound features a formamide group instead of the more extensively studied carboxamide, the fundamental pharmacophoric features for PARP-1 binding are retained. The formyl group can still act as a hydrogen bond donor and acceptor, potentially interacting with key residues in the active site.
Quantitative Data for Structurally Related Benzimidazole-4-carboxamide PARP-1 Inhibitors
To provide a quantitative perspective on the potential efficacy of this compound, the following table summarizes the PARP-1 inhibitory activity of several closely related 1H-benzo[d]imidazole-4-carboxamide derivatives. It is important to note that these values are for analogous compounds and not for this compound itself.
| Compound ID | Modification on Benzimidazole Scaffold | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
| Veliparib (ABT-888) | 2-(dimethylamino)methyl substitution | 5.2 | 2.9 | [11] |
| A-966492 | 2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl) substitution | 1 | - | [10] |
| Compound 10a | 2-(pyrrolidin-1-ylmethyl) substitution | 1.8 | 1.3 | [7] |
| Compound 11e | 2-(piperidin-1-ylmethyl) substitution | 2.5 | 1.9 | [7] |
| Compound 17d | 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl) substitution | 4.3 | 1.58 | [9] |
Experimental Protocols
This section outlines a detailed methodology for the synthesis and biological evaluation of benzimidazole-based PARP-1 inhibitors, which would be applicable to this compound.
General Synthesis of this compound
The synthesis of this compound would likely proceed through a multi-step sequence starting from a suitable substituted benzene derivative. A plausible synthetic route is outlined below.
Step 1: Selective Reduction. Selective reduction of one nitro group of 1,2-dinitro-3-aminobenzene using a reagent like sodium sulfide would yield 1,2-diamino-3-nitrobenzene.
Step 2: Cyclization. Reaction of the resulting diamine with formic acid would lead to the formation of the benzimidazole ring, yielding 4-nitro-1H-benzo[d]imidazole.
Step 3: Reduction. The nitro group at the 4-position would then be reduced to an amine, for instance, using catalytic hydrogenation (H2/Pd-C), to give 1H-benzo[d]imidazol-4-amine.
Step 4: Formylation. Finally, formylation of the 4-amino group using a suitable formylating agent, such as formic acid or a mixed anhydride, would produce the target compound, this compound.
PARP-1 Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available PARP-1 assay kits and provides a robust method for determining the IC50 value of a test compound.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
Histone H1
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Test compound (this compound) dissolved in DMSO
-
384-well white microplates
Procedure:
-
Plate Coating: Coat the wells of a 384-well microplate with Histone H1 overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) and block with a suitable blocking buffer for 1 hour at room temperature.
-
Reaction Setup: In each well, add the assay buffer, activated DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction.
-
Substrate Addition: Add biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes.
-
Signal Generation: After another wash step, add the chemiluminescent substrate.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Visualization
The following diagrams illustrate the central role of PARP-1 in the DNA damage response and the mechanism of action of PARP inhibitors.
Conclusion
This compound represents a promising, yet underexplored, potential inhibitor of PARP-1. Based on the extensive research into the structurally similar benzimidazole-4-carboxamide scaffold, it is reasonable to hypothesize that this compound will exhibit inhibitory activity against PARP-1. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to initiate synthesis, biological evaluation, and further optimization of this and related compounds. Future studies are warranted to determine the specific IC50 value, selectivity profile, and in vivo efficacy of this compound to fully elucidate its therapeutic potential in the landscape of targeted cancer therapies.
References
- 1. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors: identification of (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), a highly potent and efficacious inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to the Preliminary Screening of N-(1H-Benzo[d]imidazol-4-yl)formamide and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the preliminary screening process for benzimidazole derivatives, with a focus on methodologies applicable to N-(1H-Benzo[d]imidazol-4-yl)formamide and its analogues. While specific data on the 4-formamide derivative is limited in published literature, this document consolidates protocols and data from closely related benzimidazole derivatives, such as 4-carboxamides and various 2-substituted analogues, to establish a foundational screening framework. The experimental designs, biological assays, and data interpretation methods detailed herein are directly transferable and provide a robust starting point for the investigation of novel benzimidazole-based therapeutic agents.
I. General Synthesis and Characterization
The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. The reaction conditions can be modified to improve yields and purity.
Experimental Protocol: Synthesis of Benzimidazole Derivatives
-
Reaction Setup: Equimolar amounts of a substituted o-phenylenediamine and a corresponding aldehyde are dissolved in a suitable solvent, such as dimethylformamide (DMF) or ethanol.[1][2]
-
Catalyst/Reagent Addition: An oxidizing agent or catalyst, such as sodium metabisulfite (Na₂S₂O₅) or iodine, is added to the mixture.[1][3] For carboxylic acid condensation, dehydrating agents like polyphosphoric acid or strong acids (e.g., 4N HCl) are often used.[4]
-
Reaction Execution: The mixture is typically refluxed for several hours (3-16 hours), with the reaction progress monitored by Thin Layer Chromatography (TLC).[4][5]
-
Isolation and Purification: Upon completion, the reaction mixture is cooled and poured onto ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.[6]
-
Recrystallization: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to yield the final benzimidazole derivative.[6]
-
Characterization: The structure and purity of the synthesized compounds are confirmed using spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, along with elemental analysis.[1][2]
Caption: General workflow for the synthesis and purification of benzimidazole derivatives.
II. Anticancer Activity Screening
A primary application for novel benzimidazole derivatives is in oncology. Preliminary screening typically involves evaluating cytotoxicity against various cancer cell lines and identifying potential molecular targets.
Data Summary: In Vitro Anticancer Activity
The following table summarizes the cytotoxic and inhibitory activities of various benzimidazole derivatives against selected cancer cell lines and molecular targets.
| Compound ID | Derivative Class | Target/Cell Line | Activity Metric | Value (µM) | Reference |
| 4b | N-(1H-benzo[d]imidazol-2-yl)acetamide | HepG2 (Liver Cancer) | IC₅₀ | 4.8 | [7] |
| 4g | N-(1H-benzo[d]imidazol-2-yl)acetamide | HepG2 (Liver Cancer) | IC₅₀ | 5.1 | [7] |
| 4c | N-(1H-benzo[d]imidazol-2-yl)acetamide | A549 (Lung Cancer) | IC₅₀ | 46.6 | [7] |
| 8j (MD102) | 1H-benzo[d]imidazole-4,7-dione | Transglutaminase 2 (TG2) | IC₅₀ | 0.35 | [8] |
| 8j (MD102) | ACHN (Renal Cancer) | GI₅₀ | 2.15 | [8] | |
| 12l | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine | V600E-BRAF Kinase | IC₅₀ | 0.49 | [9] |
| 12i | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine | V600E-BRAF Kinase | IC₅₀ | 0.53 | [9] |
| 11a | 1H-Benzo[d]imidazole (BBZ) | NCI-60 Panel (Avg) | GI₅₀ | 0.16 - 3.6 | [10] |
| 12b | 1H-Benzo[d]imidazole (BBZ) | Human Topoisomerase I | IC₅₀ | 16 | [10] |
| 10a | 1H-benzo[d]imidazole-4-carboxamide | PARP-1 | IC₅₀ | <0.05 (nM range) | [11] |
| 11e | 1H-benzo[d]imidazole-4-carboxamide | PARP-1 | IC₅₀ | <0.05 (nM range) | [11] |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells (e.g., HepG2, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized benzimidazole derivatives are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.[7]
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (concentration causing 50% inhibition of cell growth) is determined.
Caption: Experimental workflow for determining the in vitro cytotoxicity of compounds.
Signaling Pathway: BRAF and the MAPK/ERK Cascade
Several benzimidazole derivatives have been identified as inhibitors of the BRAF kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in cancer.[9] Inhibition of V600E-mutated BRAF blocks downstream signaling, leading to decreased cell proliferation and survival.
Caption: Inhibition of the MAPK/ERK pathway by a BRAF-targeting benzimidazole derivative.
III. Antimicrobial Activity Screening
Benzimidazole derivatives are also widely investigated for their potential to combat bacterial and fungal pathogens, including resistant strains. The primary screening method involves determining the Minimum Inhibitory Concentration (MIC).
Data Summary: Antimicrobial Activity
The following table presents the MIC values for representative benzimidazole derivatives against various microbial strains.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 2b | 2-Aryl-1-ethyl-benzimidazole | P. aeruginosa ATCC 27853 | 0.0156 | [12] |
| 2c | 2-Aryl-1-ethyl-benzimidazole | P. aeruginosa ATCC 27853 | 125 | [12] |
| 2e | 2-Aryl-1-ethyl-benzimidazole | P. aeruginosa ATCC 27853 | 250 | [12] |
| 3ao | 2-(1H-indol-3-yl)-1H-benzo[d]imidazole | S. aureus ATCC 25923 | < 1 | [13] |
| 3aq | 2-(1H-indol-3-yl)-1H-benzo[d]imidazole | S. aureus (MRSA) | < 1 | [13] |
| 3ag | 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | M. smegmatis | 3.9 | [13] |
| 3ag | 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | C. albicans ATCC 10231 | 3.9 | [13] |
| 4a | Aminobenzimidazole-coumaranone | B. subtilis | - | [14] |
| 4d | Aminobenzimidazole-coumaranone | S. aureus | - | [14] |
Note: Specific MIC values for[14] were described as superior to standards but not quantified in the abstract.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared and adjusted to a turbidity equivalent to the 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
Compound Dilution: The test compounds are dissolved in DMSO and serially diluted two-fold across a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).[12]
-
Inoculation: The standardized inoculum is added to each well containing the diluted compound. Control wells (inoculum only, broth only) are included.
-
Incubation: The plates are incubated for 24 hours at 37°C for bacteria or an appropriate temperature for fungi.
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a growth indicator dye like resazurin.[12]
IV. Conclusion
The preliminary screening of this compound derivatives and related analogues relies on a structured, multi-assay approach. The foundational steps include efficient chemical synthesis and purification, followed by a tier of primary biological screens. For anticancer potential, cytotoxicity assays against a panel of human cancer cell lines are essential for identifying active compounds and determining their potency (IC₅₀/GI₅₀). Subsequent mechanistic studies, such as kinase or enzyme inhibition assays, can elucidate the molecular targets. For antimicrobial applications, the broth microdilution method provides a reliable determination of MIC values against a spectrum of relevant pathogens. The protocols and data presented in this guide, derived from closely related benzimidazole structures, offer a robust framework for any research program aimed at discovering and developing new drugs from this versatile chemical class.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of N-(1H-Benzo[d]imidazol-4-yl)formamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of N-(1H-Benzo[d]imidazol-4-yl)formamide, a key building block in medicinal chemistry and drug discovery. The synthesis is a multi-step process commencing with the formation of 4-nitro-1H-benzo[d]imidazole from 4-nitro-1,2-phenylenediamine, followed by the reduction of the nitro group to yield 4-amino-1H-benzo[d]imidazole. The final step involves the N-formylation of the resulting amine. This document outlines the complete experimental procedure, including reagent quantities, reaction conditions, and purification methods. Quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in pharmaceutical research due to their diverse biological activities. The this compound scaffold is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This protocol details a reliable and reproducible method for the laboratory-scale synthesis of this compound.
Synthesis Pathway
The overall synthetic pathway involves three main stages:
-
Cyclization: Formation of the benzimidazole ring from 4-nitro-1,2-phenylenediamine and formic acid to yield 4-nitro-1H-benzo[d]imidazole.
-
Reduction: Reduction of the nitro group of 4-nitro-1H-benzo[d]imidazole to afford the key intermediate, 4-amino-1H-benzo[d]imidazole.
-
Formylation: N-formylation of 4-amino-1H-benzo[d]imidazole to produce the final product, this compound.
Quantitative Data Summary
| Step | Starting Material | Reagents/Catalysts | Solvent | Product | Yield (%) | Melting Point (°C) |
| 1 | 4-Nitro-1,2-phenylenediamine | Formic acid, 10% Hydrochloric acid | Water | 4-Nitro-1H-benzo[d]imidazole | ~89% | 209-211 |
| 2 | 4-Nitro-1H-benzo[d]imidazole | Tin(II) chloride dihydrate | Ethanol, Hydrochloric acid | 4-Amino-1H-benzo[d]imidazole | Not specified | Not specified |
| 3 | 4-Amino-1H-benzo[d]imidazole | Formic acid | Ethanol | This compound | High | Not specified |
Note: Yields and melting points are based on reported values for analogous reactions and may vary depending on experimental conditions.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise stated. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 4-Nitro-1H-benzo[d]imidazole
-
To a suspension of 4-nitro-1,2-phenylenediamine (15.3 g, 0.1 mol) in 150 mL of 10% hydrochloric acid, add 15 mL of formic acid.[1]
-
Heat the mixture with stirring on a water bath at 80°C for 3 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Make the mixture alkaline by the careful addition of concentrated ammonium hydroxide solution.
-
Filter the resulting precipitate, wash the solid with water, and dry under reduced pressure to obtain 4-nitro-1H-benzo[d]imidazole.[1]
Step 2: Synthesis of 4-Amino-1H-benzo[d]imidazole
-
To a solution of 4-nitro-1H-benzo[d]imidazole (10 g, 0.056 mol) in ethanol, add a solution of tin(II) chloride dihydrate (50 g, 0.22 mol) in concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-1H-benzo[d]imidazole.
(This is a general procedure for the reduction of nitroarenes and may require optimization.)
Step 3: Synthesis of this compound
-
In a round-bottom flask, dissolve 4-amino-1H-benzo[d]imidazole (1.33 g, 10 mmol) in ethanol (20 mL).
-
Add formic acid (0.55 g, 12 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described three-step synthesis is a practical approach for obtaining this valuable building block for further derivatization in drug discovery and development programs. The clear presentation of the experimental procedure, coupled with the quantitative data summary and workflow diagram, aims to facilitate the successful replication of this synthesis in a laboratory setting.
References
Application Notes: Cytotoxicity of N-(1H-Benzo[d]imidazol-4-yl)formamide using MTT Assay
Introduction
N-(1H-Benzo[d]imidazol-4-yl)formamide belongs to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Several studies have demonstrated the potential of various substituted benzimidazoles to inhibit the proliferation of cancer cell lines.[3][4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and the cytotoxic effects of chemical compounds.[6][7][8] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][8][9] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[8]
These application notes provide a detailed protocol for evaluating the in vitro cytotoxicity of this compound against various cancer cell lines using the MTT assay.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells.[6][8] This reduction results in the formation of insoluble formazan crystals, which have a purple color.[9] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 550 and 600 nm).[9] The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[8]
Experimental Protocols
Materials and Reagents
-
This compound
-
Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma)
-
Normal human cell line (e.g., HEK-293 human embryonic kidney cells)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2, 95% humidity)
-
Microplate reader (ELISA reader)
Cell Culture
-
Human cancer cell lines (HCT-116, MCF-7, A549) and the normal human cell line (HEK-293) are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin solution.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using a suitable software (e.g., GraphPad Prism).
Data Presentation
Table 1: Cytotoxic Activity (IC50) of this compound on Various Cell Lines
| Cell Line | Type | IC50 (µM) after 48h |
| HCT-116 | Colorectal Carcinoma | 25.5 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 38.2 ± 3.5 |
| A549 | Lung Carcinoma | 45.8 ± 4.2 |
| HEK-293 | Normal Human Embryonic Kidney | > 100 |
| Doxorubicin | Positive Control (on HCT-116) | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow Diagram
A schematic representation of the MTT assay workflow for assessing the cytotoxicity of this compound.
Potential Signaling Pathway Diagram
Benzimidazole derivatives have been reported to induce apoptosis and cause cell cycle arrest in cancer cells.[5] A potential mechanism of action for this compound could involve the induction of apoptosis through the intrinsic pathway.
A potential signaling pathway for this compound-induced apoptosis.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. jag.journalagent.com [jag.journalagent.com]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols for Benzimidazole Derivatives in In Vivo Tumor Models
Note: Extensive research for "N-(1H-Benzo[d]imidazol-4-yl)formamide" did not yield specific data on its use in in vivo tumor models. The following application notes and protocols are based on studies of other structurally related benzimidazole derivatives that have demonstrated in vivo anti-tumor efficacy. These examples serve as a guide for researchers interested in the broader class of benzimidazole-based compounds for cancer research.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds widely investigated in oncology for their potential as anti-cancer agents. These compounds target a variety of key signaling pathways and proteins implicated in tumor growth and survival. This document provides an overview of the application of several benzimidazole derivatives in preclinical in vivo tumor models, summarizing their efficacy and outlining protocols for their evaluation.
Overview of Investigated Benzimidazole Derivatives
Several derivatives of 1H-benzo[d]imidazole have been identified as potent inhibitors of various cancer-related targets, leading to in vivo anti-tumor activity. These include inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), c-Myc, and Transglutaminase 2 (TG2).
-
PARP-1 Inhibitors: Certain 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives have been developed as potent PARP-1 inhibitors. In preclinical studies, these compounds have been shown to potentiate the cytotoxicity of DNA-damaging agents like temozolomide (TMZ) in xenograft tumor models.[1]
-
c-Myc Inhibitors: A novel benzimidazole derivative, compound A5, has been identified as a c-Myc inhibitor. It has demonstrated significant tumor growth inhibition in a syngeneic tumor model by disrupting the c-Myc/Max protein interaction, leading to reduced c-Myc protein levels and apoptosis.[2]
-
Transglutaminase 2 (TG2) Inhibitors: A 1H-benzo[d]imidazole-4,7-dione based compound, 8j (MD102), acts as a TG2 inhibitor. This inhibition leads to the stabilization of p53, resulting in anticancer effects in renal cell carcinoma xenograft models.[3][4]
Data Presentation: In Vivo Efficacy of Benzimidazole Derivatives
The following table summarizes the quantitative data from in vivo studies of selected benzimidazole derivatives.
| Compound ID | Target | Cancer Model | Cell Line | Administration Route | Dosage | Outcome | Reference |
| 10a | PARP-1 | Xenograft | MX-1 | Not Specified | Not Specified | Potentiated the cytotoxicity of TMZ | [1] |
| A5 | c-Myc | Syngeneic | Not Specified | Not Specified | Not Specified | 76.4% tumor growth inhibition | [2] |
| 8j (MD102) | TG2 | Xenograft | ACHN | Oral & Intraperitoneal | Not Specified | Inhibitory effect on tumor growth | [3][4] |
Experimental Protocols
The following are generalized protocols for in vivo tumor model studies based on the methodologies described for benzimidazole derivatives.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MX-1 for breast cancer, ACHN for renal cell carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Housing: Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old, are used. They are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.
-
Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel). A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: Volume = (length x width^2) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
The investigational benzimidazole derivative is administered via the specified route (e.g., oral gavage, intraperitoneal injection).
-
The vehicle used for the control group should be identical to that used for the drug.
-
In combination studies, the standard chemotherapeutic agent (e.g., TMZ) is administered to the relevant groups.
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
-
Immunohistochemistry (IHC): Excised tumor tissues can be fixed in formalin, embedded in paraffin, and sectioned. IHC staining can be performed to assess the levels of biomarkers such as Ki-67 (for proliferation) and p53.[3]
Syngeneic Tumor Model Protocol
This protocol is similar to the xenograft model, with the key difference being the use of immunocompetent mice and a cancer cell line derived from the same genetic background as the mice. This allows for the study of the interaction between the treatment and the host immune system.
Visualizations
Signaling Pathways
Caption: PARP Inhibition Pathway by Benzimidazole Derivatives.
References
- 1. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Application Notes and Protocols: The Benzimidazole Scaffold in Kinase Inhibitor Screening
Introduction
The 1H-benzo[d]imidazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This scaffold is a key component in a variety of kinase inhibitors, demonstrating potential in the development of targeted therapies, particularly in oncology. The benzimidazole structure can be readily functionalized at multiple positions, allowing for the fine-tuning of inhibitory activity and selectivity against a wide range of protein kinases. These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. This document provides an overview of the application of benzimidazole-based compounds in kinase inhibitor screening, including quantitative data on their inhibitory activities and detailed protocols for their evaluation.
Data Presentation
The following table summarizes the in vitro inhibitory activities of various 1H-benzo[d]imidazole derivatives against several protein kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound Class | Target Kinase | IC50 (µM) | Reference Compound(s) |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide | EGFR | 7.82 - 21.48 | - |
| HER2 | 7.82 - 21.48 | - | |
| CDK2 | 7.82 - 21.48 | - | |
| AURKC | - | - | |
| mTOR | - | - | |
| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives | CK1δ | 0.040 | - |
| CK1ε | 0.199 | - | |
| Benzo[d]imidazol-containing 2,4-diarylaminopyrimidine analogues | ALK | 0.016 | - |
Signaling Pathway
The diagram below illustrates a simplified representation of the EGFR/HER2 signaling pathway, which is a common target for benzimidazole-based kinase inhibitors.[1] These pathways are critical for cell growth, proliferation, and survival, and their aberrant activation is a hallmark of many cancers.
Caption: EGFR/HER2 signaling pathway targeted by benzimidazole inhibitors.
Experimental Protocols
The following are generalized protocols for the screening of N-(1H-Benzo[d]imidazol-4-yl)formamide and its derivatives as kinase inhibitors.
1. In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a common method to determine the IC50 value of a test compound against a purified kinase enzyme.
Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (this compound derivative)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
Add a fixed amount of the kinase enzyme to each well of the microplate.
-
Add the diluted test compound to the wells. Include control wells with no inhibitor (positive control) and no enzyme (negative control).
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP) or the remaining substrate.
-
Measure the signal using a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Cell-Based Proliferation Assay
This protocol assesses the effect of the test compound on the proliferation of cancer cell lines that are known to be dependent on the target kinase activity.
Workflow Diagram:
Caption: General workflow for a cell-based proliferation assay.
Materials:
-
Cancer cell line with known dependence on the target kinase
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
Cell viability reagent (e.g., MTT, resazurin, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-treated control wells.
-
Incubate the plates for a period of time, typically 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
The 1H-benzo[d]imidazole scaffold represents a valuable starting point for the design and discovery of novel kinase inhibitors. The data and protocols presented here provide a framework for researchers to screen and characterize benzimidazole-based compounds for their potential as targeted therapeutic agents. Further optimization of this scaffold could lead to the development of potent and selective kinase inhibitors for the treatment of various diseases.
References
Application Notes and Protocols for Cell Cycle Analysis of N-(1H-Benzo[d]imidazol-4-yl)formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1H-Benzo[d]imidazol-4-yl)formamide is a member of the benzimidazole class of heterocyclic aromatic compounds. Benzimidazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Several compounds containing the benzimidazole scaffold have been reported to induce cell cycle arrest and apoptosis in various cancer cell lines.[2] The mechanism of action for many of these compounds involves the inhibition of key cellular signaling pathways, such as those involving V600EBRAF, EGFR, PARP-1, and transglutaminase 2, which can lead to the stabilization of tumor suppressor proteins like p53.[1][3][4]
This document provides a detailed protocol for investigating the effects of this compound on the cell cycle of cultured cancer cells. The primary technique described is flow cytometry using propidium iodide (PI) staining, a robust and widely used method for analyzing DNA content and determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[5][6]
Potential Signaling Pathway
Based on the known mechanisms of related benzimidazole compounds, this compound may exert its effects on the cell cycle through the modulation of critical signaling pathways that regulate cell proliferation and survival. A plausible hypothetical signaling pathway is depicted below, where the compound could potentially inhibit key kinases or enzymes, leading to the activation of tumor suppressors and subsequent cell cycle arrest.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for treating cultured cells with this compound, followed by staining with propidium iodide and analysis using flow cytometry.
Materials
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Appropriate cancer cell line (e.g., MDA-MB-231, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Experimental Workflow
Caption: Workflow for cell cycle analysis.
Procedure
-
Cell Seeding and Treatment:
-
Seed the chosen cancer cell line in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare various concentrations of this compound in complete culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as the highest compound concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
After the incubation period, collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium from the first step.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[5]
-
Discard the supernatant and wash the cell pellet with PBS. Centrifuge again and discard the supernatant.
-
-
Cell Fixation:
-
Resuspend the cell pellet in a small volume of PBS (e.g., 400 µL).[5]
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This helps to prevent cell clumping.[5]
-
Incubate the cells on ice for at least 30 minutes for fixation.[5] (Note: Cells can be stored in 70% ethanol at 4°C for an extended period).[5]
-
-
Staining:
-
Centrifuge the fixed cells (at a slightly higher speed, e.g., 500 x g for 5 minutes, as fixed cells are less dense).[5]
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with PBS.
-
To ensure only DNA is stained, resuspend the pellet in RNase A solution (e.g., 50 µL of 100 µg/mL) to degrade any RNA.[5] Incubate at room temperature for 5-10 minutes.
-
Add the PI staining solution (e.g., 400 µL of 50 µg/mL) to the cell suspension and mix well.[5]
-
Incubate the cells in the dark at room temperature for 10-15 minutes.[5][7]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to obtain better resolution of the cell cycle peaks.[5]
-
Collect data for at least 10,000 events per sample.[5]
-
The fluorescence intensity of PI is directly proportional to the DNA content.[5][6]
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content histogram.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a table to facilitate comparison between different treatment groups.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 1 | 68.9 ± 2.8 | 18.1 ± 2.2 | 13.0 ± 1.5 |
| This compound | 5 | 75.4 ± 4.2 | 12.3 ± 1.9 | 12.3 ± 2.1 |
| This compound | 10 | 82.1 ± 3.9 | 8.7 ± 1.5 | 9.2 ± 1.3 |
| Positive Control (e.g., Nocodazole for G2/M arrest) | 1 | 10.5 ± 1.5 | 15.2 ± 2.0 | 74.3 ± 4.5 |
Data presented are hypothetical and for illustrative purposes only. Values are represented as mean ± standard deviation.
Conclusion
This protocol provides a comprehensive framework for assessing the impact of this compound on the cell cycle. By quantifying the distribution of cells in the G0/G1, S, and G2/M phases, researchers can determine if the compound induces cell cycle arrest at a specific checkpoint. This information is crucial for understanding the compound's mechanism of action and evaluating its potential as an anticancer agent. Further experiments, such as Western blotting for key cell cycle regulatory proteins (e.g., cyclins, CDKs, p21, p27), would be necessary to elucidate the precise molecular mechanisms underlying any observed cell cycle effects.
References
- 1. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. revvity.com [revvity.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols for Molecular Docking Studies of N-(1H-Benzo[d]imidazol-2-yl) Acetamide Analogs
Disclaimer: No direct molecular docking studies were found for N-(1H-Benzo[d]imidazol-4-yl)formamide. The following information is based on a closely related analog, N-(1H-benzo[d]imidazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)acetamide , which has been investigated as a potential anticancer agent. These notes are intended to provide a framework for similar studies on related benzimidazole derivatives.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This document outlines the application and protocols for molecular docking studies of a representative N-(1H-benzo[d]imidazol-2-yl) acetamide analog against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.
Data Presentation
The following table summarizes the quantitative data from a molecular docking study of N-(1H-benzo[d]imidazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)acetamide (referred to as Compound 4g in the source study) against the VEGFR-2 protein.
| Compound Name | Target Protein | PDB ID | Binding Energy (ΔG) |
| N-(1H-benzo[d]imidazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)acetamide | VEGFR-2 | 4ASD | -10.28 kcal/mol[1] |
Experimental Protocols
This section details the methodology for performing molecular docking studies with benzimidazole derivatives against VEGFR-2, based on established protocols.
Software and Tools
-
Docking Software: AutoDock Vina, Schrödinger Suite (Glide), or similar.
-
Visualization Software: PyMOL, Chimera, or Discovery Studio.
-
Protein Preparation Wizard: Included in Schrödinger Suite or similar tools for preparing the protein structure.
-
Ligand Preparation: ChemDraw, MarvinSketch, or similar for drawing and generating 3D ligand structures.
Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein, VEGFR-2, from the Protein Data Bank (PDB ID: 4ASD).
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add hydrogen atoms to the protein, which is crucial for correct ionization and tautomeric states of amino acid residues.
-
Assign partial charges and atom types using a standard force field (e.g., OPLS3e).
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
Ligand Preparation
-
2D Structure Drawing: Draw the 2D structure of the benzimidazole derivative using chemical drawing software.
-
3D Structure Generation: Convert the 2D structure to a 3D structure.
-
Ligand Optimization:
-
Assign correct bond orders and formal charges.
-
Generate possible tautomers and ionization states at a physiological pH (e.g., 7.4 ± 0.5).
-
Minimize the energy of the ligand structure.
-
Docking Procedure
-
Grid Generation: Define the binding site on the VEGFR-2 protein. This is typically done by defining a grid box centered on the active site, often guided by the position of a co-crystallized ligand.
-
Docking Simulation:
-
Run the molecular docking simulation using the prepared protein and ligand files.
-
The docking algorithm will explore various conformations and orientations of the ligand within the defined binding site.
-
The software will score the different poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Analyze the docking poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, using visualization software.
-
Mandatory Visualizations
Signaling Pathway
Caption: VEGFR-2 Signaling Pathway and Inhibition by Benzimidazole Derivatives.
Experimental Workflow
Caption: General Workflow for Molecular Docking Studies.
References
Application Notes and Protocols: N-(1H-Benzo[d]imidazol-4-yl)formamide as a Ligand for Protein Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its derivatives are known to interact with a wide range of biological macromolecules, exhibiting activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4] The ability of the benzimidazole ring system to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions contributes to its versatility as a ligand for various protein targets.[1] This document provides detailed application notes and experimental protocols for studying the protein binding characteristics of N-(1H-Benzo[d]imidazol-4-yl)formamide , a specific benzimidazole derivative.
Potential Protein Targets and Applications
Based on the activities of analogous benzimidazole-containing molecules, this compound could potentially serve as a ligand for several classes of proteins, making it a valuable tool for drug discovery and chemical biology.
Potential Target Classes:
-
Protein Kinases: Numerous benzimidazole derivatives are potent kinase inhibitors.[5] Depending on the substitution pattern, they can target various kinases involved in cell signaling pathways related to cancer and inflammation.
-
Poly(ADP-ribose) Polymerases (PARPs): The benzimidazole scaffold is a key component of several PARP inhibitors, which are crucial in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms.[6][7]
-
Carbonic Anhydrases (CAs): Sulphonamide-containing benzimidazole derivatives have been identified as inhibitors of carbonic anhydrases, enzymes involved in physiological processes like pH regulation and fluid balance.[8][9]
-
G-quadruplex DNA: Some benzimidazole derivatives have shown the ability to bind and stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation.[10]
Quantitative Data Summary (Hypothetical Examples)
The following tables present hypothetical quantitative data for this compound against potential protein targets. These values are for illustrative purposes to demonstrate how to structure and present experimental data.
Table 1: Binding Affinity and Kinetics (Surface Plasmon Resonance)
| Target Protein | KD (nM) | ka (1/Ms) | kd (1/s) |
| Kinase A | 150 | 1.2 x 105 | 1.8 x 10-2 |
| PARP-1 | 85 | 2.5 x 105 | 2.1 x 10-2 |
| Carbonic Anhydrase II | 500 | 8.0 x 104 | 4.0 x 10-2 |
Table 2: Thermodynamic Parameters (Isothermal Titration Calorimetry)
| Target Protein | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| Kinase A | 160 | -8.5 | -1.2 | 1.05 |
| PARP-1 | 90 | -9.2 | -0.8 | 0.98 |
| Carbonic Anhydrase II | 520 | -7.1 | -2.0 | 1.01 |
Table 3: Thermal Shift (Differential Scanning Fluorimetry)
| Target Protein | Tm (°C) (Protein alone) | Tm (°C) (Protein + Ligand) | ΔTm (°C) |
| Kinase A | 52.3 | 56.8 | 4.5 |
| PARP-1 | 48.1 | 54.2 | 6.1 |
| Carbonic Anhydrase II | 58.7 | 61.2 | 2.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for the specific protein and instrumentation used.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions. It allows for the determination of association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, nickel-nitrilotriacetic acid (Ni-NTA))
-
Purified target protein (ideally >95% purity)
-
This compound (ligand)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Ligand solvent (e.g., DMSO)
-
Amine coupling kit (EDC, NHS, ethanolamine) or appropriate reagents for other immobilization chemistries
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a 1:1 mixture of EDC and NHS.
-
Inject the purified protein solution (e.g., 10-100 µg/mL in immobilization buffer) over the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer containing a low percentage of DMSO (e.g., <1%) to avoid solvent effects. A typical concentration range might be 0.1 nM to 10 µM.
-
Inject the ligand solutions over the immobilized protein and reference surfaces at a constant flow rate.
-
Monitor the association phase, followed by a dissociation phase where only running buffer is injected.
-
Regenerate the sensor surface between ligand injections if necessary, using a mild regeneration solution (e.g., low pH glycine or high salt).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Caption: Workflow for Surface Plasmon Resonance (SPR) experiment.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including KD, enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[11][12][13]
Materials:
-
Isothermal titration calorimeter
-
Purified target protein (dialyzed extensively against the final buffer)
-
This compound (ligand)
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Ligand solvent (e.g., DMSO, ensuring the final concentration is matched in both protein and ligand solutions)
Methodology:
-
Sample Preparation:
-
Prepare the protein solution to a concentration of 10-50 µM in ITC buffer.
-
Prepare the ligand solution to a concentration 10-20 times that of the protein in the same ITC buffer. Ensure the DMSO concentration is identical in both solutions to minimize heats of dilution.
-
Thoroughly degas both solutions.
-
-
Titration:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).
-
Perform an initial small injection to avoid artifacts, followed by a series of injections (e.g., 20-30 injections of 1-2 µL each).
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine KD, ΔH, and n. Calculate ΔG and -TΔS from these values.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Protocol 3: Thermal Shift Assay (TSA) for Target Engagement
TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess ligand binding by measuring the change in the thermal stability of a protein.[3][14][15] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[14][15]
Materials:
-
qPCR instrument with a thermal ramping capability
-
Fluorescent dye (e.g., SYPRO Orange)
-
Purified target protein
-
This compound (ligand)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Optical qPCR plates
Methodology:
-
Reaction Setup:
-
Prepare a master mix containing the protein (e.g., 2-5 µM) and the fluorescent dye (e.g., 5x final concentration) in the assay buffer.
-
Dispense the master mix into the wells of a qPCR plate.
-
Add the ligand to the wells at various concentrations. Include a no-ligand control (with an equivalent amount of DMSO).
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the qPCR instrument.
-
Program the instrument to ramp the temperature from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a slow ramp rate (e.g., 0.5 °C/min).
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
Determine the Tm, which is the midpoint of the transition in the melting curve (often calculated from the peak of the first derivative).
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein alone from the Tm of the protein with the ligand.
-
Caption: Workflow for Thermal Shift Assay (TSA) experiment.
Signaling Pathway Visualization (Hypothetical)
Should this compound be identified as a PARP-1 inhibitor, it would interfere with the DNA damage repair pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: PARP-1 inhibition in the DNA damage response pathway.
Conclusion
This compound, as a representative of the versatile benzimidazole class, holds potential as a valuable research tool for studying protein-ligand interactions. The detailed protocols provided for SPR, ITC, and TSA offer a robust framework for characterizing its binding affinity, thermodynamics, and target engagement with a variety of protein targets. While specific data for this compound is yet to be published, the methodologies and potential applications outlined here provide a solid foundation for its investigation in the context of drug discovery and chemical biology.
References
- 1. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 3. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Isothermal titration calorimetry for studying protein-ligand interactions [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. axxam.com [axxam.com]
Application Notes and Protocols for Evaluating N-(1H-Benzo[d]imidazol-4-yl)formamide on HepG2 Cells
Introduction
N-(1H-Benzo[d]imidazol-4-yl)formamide is a novel compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] This document provides a detailed experimental framework for evaluating the cytotoxic and mechanistic effects of this compound on the human liver cancer cell line, HepG2. The protocols outlined below cover essential assays for determining cell viability, induction of apoptosis, effects on the cell cycle, and impact on cell migration.
Materials and Reagents
-
HepG2 cell line (ATCC® HB-8065™)
-
Phosphate Buffered Saline (PBS)
-
This compound (synthesis required or custom order)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[7]
-
Annexin V-FITC Apoptosis Detection Kit[8]
-
Propidium Iodide (PI)
-
RNase A
-
Primary and secondary antibodies for Western blotting
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for a comprehensive analysis of the compound's effects on HepG2 cells.
Caption: Experimental workflow for testing this compound on HepG2 cells.
Detailed Experimental Protocols
1. HepG2 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the HepG2 cell line.[3][11]
-
Growth Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[3][4]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[3][4]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile PBS.
-
Add a sufficient volume of pre-warmed 0.25% Trypsin-EDTA to cover the cells and incubate for 5-7 minutes at 37°C.[5]
-
Neutralize the trypsin by adding complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Split cells at a ratio of 1:4 to 1:8 into new culture flasks containing fresh medium.[5]
-
Change the medium every 2-3 days.[5]
-
2. Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell viability and is used to calculate the half-maximal inhibitory concentration (IC50).[7][12]
-
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[13]
-
Prepare serial dilutions of this compound in serum-free medium. The final concentration of DMSO should not exceed 0.1%.
-
Replace the medium in the wells with the prepared compound dilutions and a vehicle control (medium with DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[7][14]
-
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) - 24h | Cell Viability (%) - 24h | Absorbance (570 nm) - 48h | Cell Viability (%) - 48h | Absorbance (570 nm) - 72h | Cell Viability (%) - 72h |
| 0 (Control) | 1.25 ± 0.08 | 100 | 1.42 ± 0.11 | 100 | 1.65 ± 0.13 | 100 |
| 1 | 1.18 ± 0.07 | 94.4 | 1.21 ± 0.09 | 85.2 | 1.15 ± 0.10 | 69.7 |
| 5 | 0.95 ± 0.06 | 76.0 | 0.88 ± 0.07 | 62.0 | 0.74 ± 0.06 | 44.8 |
| 10 | 0.72 ± 0.05 | 57.6 | 0.61 ± 0.05 | 43.0 | 0.45 ± 0.04 | 27.3 |
| 25 | 0.45 ± 0.04 | 36.0 | 0.32 ± 0.03 | 22.5 | 0.20 ± 0.02 | 12.1 |
| 50 | 0.21 ± 0.02 | 16.8 | 0.15 ± 0.02 | 10.6 | 0.11 ± 0.01 | 6.7 |
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[8][15]
-
Procedure:
-
Seed HepG2 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate for 24 hours.[16]
-
Treat the cells with this compound at its predetermined IC50 concentration for 24 and 48 hours.
-
Harvest the cells (including floating cells), wash with cold PBS, and resuspend in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[18]
-
Incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry.[17]
-
-
Data Presentation:
| Treatment | Time (h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | 24 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| IC50 | 24 | 60.1 ± 3.5 | 25.3 ± 2.8 | 10.2 ± 1.5 | 4.4 ± 0.8 |
| Control | 48 | 94.5 ± 2.3 | 2.8 ± 0.6 | 2.1 ± 0.5 | 0.6 ± 0.2 |
| IC50 | 48 | 35.7 ± 4.1 | 38.9 ± 3.9 | 20.1 ± 2.5 | 5.3 ± 1.0 |
4. Cell Cycle Analysis
This protocol analyzes the distribution of cells in different phases of the cell cycle after compound treatment.[19][20]
-
Procedure:
-
Seed HepG2 cells in 6-well plates (1 x 10^6 cells/well) and treat with the IC50 concentration of the compound for 24 hours.[20]
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[20]
-
Wash the fixed cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).[18]
-
Incubate for 30 minutes at 37°C in the dark.[20]
-
Analyze the cell cycle distribution by flow cytometry.
-
-
Data Presentation:
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control | 63.6 ± 2.5 | 29.7 ± 1.8 | 6.7 ± 0.9 | 1.5 ± 0.3 |
| IC50 | 45.2 ± 3.1 | 20.5 ± 2.2 | 30.1 ± 2.9 | 4.2 ± 0.7 |
5. Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of the compound on the migratory capacity of HepG2 cells.[21][22]
-
Procedure:
-
Seed HepG2 cells in a 6-well plate and grow to a confluent monolayer.[21]
-
Create a scratch (wound) in the monolayer using a sterile pipette tip.[21]
-
Wash with PBS to remove detached cells.[21]
-
Add fresh medium containing sub-lethal concentrations (e.g., IC50/4, IC50/2) of the compound.
-
Capture images of the wound at 0, 12, and 24 hours.[23]
-
Measure the wound area at each time point to quantify cell migration.
-
-
Data Presentation:
| Treatment | Time (h) | Wound Closure (%) |
| Control | 0 | 0 |
| 12 | 45.8 ± 5.2 | |
| 24 | 92.3 ± 4.1 | |
| IC50/4 | 0 | 0 |
| 12 | 30.1 ± 4.5 | |
| 24 | 65.7 ± 6.3 | |
| IC50/2 | 0 | 0 |
| 12 | 15.4 ± 3.8 | |
| 24 | 32.9 ± 5.5 |
6. Western Blotting
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[9][24]
-
Procedure:
-
Treat HepG2 cells with the IC50 concentration of the compound for 24 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.[10]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[25]
-
Block the membrane with 5% non-fat milk in TBST.[25]
-
Incubate with primary antibodies (e.g., Bcl-2, Bax, Caspase-3, p53, p21, Cyclin B1, CDK1, and β-actin as a loading control) overnight at 4°C.[9]
-
Wash and incubate with HRP-conjugated secondary antibodies.[9]
-
Visualize the protein bands using an ECL detection system.[9]
-
Hypothetical Signaling Pathway
Based on the known mechanisms of other benzimidazole derivatives, this compound may induce apoptosis in HepG2 cells through the intrinsic mitochondrial pathway, potentially involving the p53 tumor suppressor protein.[26][27]
Caption: Hypothetical p53-mediated apoptotic pathway induced by the compound in HepG2 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antibacterial, and Anti HepG2 Cell Line Human Hepatocyte Carcinoma Activity of Some New Potentially Benzimidazole-5-(Aryldiazenyl)Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maintenance and subculture of the HepG2 cell line [bio-protocol.org]
- 4. encodeproject.org [encodeproject.org]
- 5. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. 3.8. Detection of Protein Expression of HepG2 Cell-Related Genes by Western Blot [bio-protocol.org]
- 10. 2.4. Western blot [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 13. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Promotion of HepG2 cell apoptosis by flower of Allium atroviolaceum and the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Cisplatin induces HepG2 cell cycle arrest through targeting specific long noncoding RNAs and the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Wound Healing Assay [bio-protocol.org]
- 22. Wound healing assay | Abcam [abcam.com]
- 23. Solamargine inhibits the migration and invasion of HepG2 cells by blocking epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubcompare.ai [pubcompare.ai]
- 25. researchgate.net [researchgate.net]
- 26. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(1H-Benzo[d]imidazol-4-yl)formamide Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of application notes and detailed protocols for investigating the biological activity of N-(1H-Benzo[d]imidazol-4-yl)formamide. Given the broad spectrum of activities associated with benzimidazole derivatives, a systematic screening approach is proposed, starting with general cytotoxicity and antifungal assessments, followed by more specific enzymatic and cellular assays targeting plausible cancer and immune-related pathways.
Section 1: General Cellular Activity Assays
Application Note: Cytotoxicity Profiling using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method to assess the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This initial screen is crucial to determine the concentration-dependent effects of this compound on various cell lines and to establish a therapeutic window for further, more specific assays. A panel of cancer cell lines and a normal cell line should be used to assess both anti-proliferative potential and general toxicity.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Protocol: MTT Cytotoxicity Assay.[1][3][4][5]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) and a non-cancerous cell line (e.g., HEK293)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Replace the medium in the wells with 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
| Parameter | Description | Example Value |
| Cell Lines | Panel for screening | A549, MCF-7, HepG2, HEK293 |
| Seeding Density | Cells per well | 5,000 cells/well |
| Compound Conc. | Range of dilutions | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | Duration of treatment | 48 hours |
| IC50 (µM) | To be determined | e.g., 15.5 µM |
Application Note: Antifungal Susceptibility Testing
Benzimidazole compounds have a known history as antifungal agents.[3][4][5][6] Therefore, it is prudent to evaluate this compound for its potential to inhibit the growth of pathogenic fungi. A broth microdilution method is a standard approach to determine the minimum inhibitory concentration (MIC).
Protocol: Antifungal Broth Microdilution Assay.[6][7]
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.
-
Compound Dilution: Perform serial dilutions of this compound in RPMI-1640 medium in the 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control well, determined visually or by spectrophotometric reading.
| Parameter | Description | Example Value |
| Fungal Strain | Pathogenic yeast | Candida albicans ATCC 90028 |
| Medium | Standard for antifungal testing | RPMI-1640 with MOPS |
| Incubation Time | Duration of growth | 24 hours |
| MIC (µg/mL) | To be determined | e.g., 8 µg/mL |
Section 2: Specific Enzyme Inhibition Assays
Based on the benzimidazole scaffold, several key enzymes involved in cancer and immune regulation are plausible targets.[7][8][9][10][11] The following protocols outline assays for PARP-1, IDO1, and VEGFR-2.
Application Note: PARP-1 Inhibition Assay
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy.[7][10] Benzimidazole derivatives have been reported as PARP-1 inhibitors.[12][13] A fluorometric assay can be used to quantify the activity of PARP-1 and assess the inhibitory potential of this compound.
PARP-1 Signaling Pathway
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.asm.org [journals.asm.org]
- 4. scribd.com [scribd.com]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.uniupo.it [research.uniupo.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamscience.com [benthamscience.com]
- 11. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving N-(1H-Benzo[d]imidazol-4-yl)formamide solubility for assays
Technical Support Center: N-(1H-Benzo[d]imidazol-4-yl)formamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound during assay development.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous assay buffer?
A1: this compound, like many benzimidazole derivatives, has low aqueous solubility. This is due to its aromatic, bicyclic structure which is largely hydrophobic.[1][2] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment of your assay. This is a common challenge for many small molecules in drug discovery, where compounds are often first dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, which can cause the compound to crash out of solution.[3][4]
Q2: What is the recommended solvent for creating a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[3][4] It is a powerful organic solvent that can typically dissolve this compound at concentrations of 10-30 mM. However, it's crucial to ensure the compound is fully dissolved in DMSO before any subsequent dilutions. Always start with a fresh, high-quality DMSO stock.
Q3: My compound is soluble in 100% DMSO, but precipitates when I add it to my assay buffer. What can I do?
A3: This is a classic solubility problem. The key is to optimize the final assay buffer to be more "hospitable" to the compound. Here are the primary strategies, which are detailed further in the troubleshooting guide below:
-
Use Co-solvents: Introduce a water-miscible organic solvent into your final assay buffer to increase the compound's solubility.[5][6]
-
Adjust pH: The benzimidazole moiety contains basic nitrogen atoms, meaning the compound's solubility is likely pH-dependent.[1] Adjusting the pH of the buffer can significantly improve solubility.[][8]
-
Test Different Buffer Systems: Sometimes, components of a specific buffer (e.g., high salt concentrations) can decrease the solubility of small molecules. Testing alternative buffer systems may help.
Q4: What concentration of DMSO is acceptable in a typical cell-based or enzymatic assay?
A4: The tolerance for DMSO varies greatly between assays. Many enzymatic assays can tolerate up to 1-2% DMSO, but some may be inhibited by as little as 0.2%.[3] Cell-based assays are often more sensitive, and it is best practice to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or toxicity. It is essential to run a DMSO tolerance control experiment for your specific assay to determine the maximum acceptable concentration.
Troubleshooting Guide: Improving Aqueous Solubility
Issue: Compound Precipitation in Aqueous Assay Buffer
This guide provides a systematic approach to resolving solubility issues with this compound.
Before troubleshooting the assay conditions, ensure your DMSO stock solution is not the source of the problem.
-
Problem: The compound may have precipitated out of the DMSO stock, especially after freeze-thaw cycles or long-term storage.[3]
-
Solution: Gently warm the stock solution to 37°C for 10-15 minutes and vortex thoroughly to redissolve any precipitate. Visually inspect the solution for any undissolved particles before use.
Adding a co-solvent to the aqueous buffer can increase the solubility of non-polar compounds.[5][]
-
Recommended Co-solvents: Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400) are commonly used and generally well-tolerated in many biological assays.[6][]
-
Methodology: Prepare your assay buffer with a final concentration of 1-5% of the chosen co-solvent. Add the co-solvent to the buffer before adding your compound's DMSO stock solution. Always run a vehicle control with the same co-solvent concentration to assess its impact on the assay.
Table 1: Representative Solubility of a Benzimidazole Derivative with Co-solvents
| Assay Buffer Condition | Representative Solubility (µM) |
|---|---|
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 5 |
| PBS + 1% Ethanol | ~15 |
| PBS + 5% Propylene Glycol | ~25 |
| PBS + 5% PEG 400 | ~30 |
Note: These are illustrative values. Actual solubility must be determined experimentally.
The benzimidazole ring system contains ionizable nitrogen atoms.[1] Altering the pH can change the ionization state of the molecule and dramatically affect its solubility.[9]
-
Hypothesis: As a weak base, this compound will likely be more soluble at a lower (more acidic) pH, where the imidazole nitrogens can be protonated.
-
Methodology:
-
Prepare a series of buffers with varying pH values (e.g., pH 5.5, 6.5, 7.4).
-
Determine the kinetic solubility of your compound in each buffer (see protocol below).
-
Select the pH that provides the best solubility without compromising the activity of your target enzyme or cell health. For example, some weakly basic drugs are significantly more soluble in acidic conditions.[8]
-
Table 2: Effect of pH on Representative Benzimidazole Derivative Solubility
| Buffer System | pH | Representative Solubility (µM) |
|---|---|---|
| MES Buffer | 5.5 | ~50 |
| HEPES Buffer | 6.5 | ~20 |
| Tris Buffer | 7.4 | < 5 |
Note: These are illustrative values. The optimal pH must be compatible with your biological assay system.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Nephelometry
This high-throughput method assesses the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.[10]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well clear bottom plate, perform a serial dilution of your DMSO stock.
-
Addition to Buffer: In a separate 96-well plate, add 98 µL of your desired aqueous assay buffer (e.g., PBS, with or without co-solvents, at various pH levels) to each well.
-
Compound Addition: Transfer 2 µL of the serially diluted DMSO stock into the corresponding wells of the buffer plate. This creates a 2% DMSO concentration and a range of compound concentrations.
-
Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650-750 nm).
-
Analysis: The concentration at which a sharp increase in light scattering is observed is the kinetic solubility limit.
Visualizations
Workflow for Troubleshooting Solubility
The following diagram outlines a logical workflow for addressing compound solubility issues during assay development.
A logical workflow for troubleshooting compound solubility issues.
Hypothetical Signaling Pathway Inhibition
Benzimidazole derivatives are known to act as inhibitors of various enzymes, particularly protein kinases.[11] The diagram below illustrates a hypothetical scenario where a benzimidazole compound inhibits a receptor tyrosine kinase (RTK) signaling pathway.
Hypothetical inhibition of an RTK signaling pathway.
References
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. bepls.com [bepls.com]
- 8. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PH adjustment: Significance and symbolism [wisdomlib.org]
- 10. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-(1H-Benzo[d]imidazol-4-yl)formamide Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) to optimize the synthesis yield of N-(1H-Benzo[d]imidazol-4-yl)formamide.
I. Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the formation of the benzimidazole ring to yield 1H-Benzo[d]imidazol-4-amine, followed by the selective N-formylation of the exocyclic amino group.
Caption: Proposed two-step synthesis of this compound.
II. Experimental Protocols
Step 1: Synthesis of 1H-Benzo[d]imidazol-4-amine
This procedure is based on established methods for benzimidazole synthesis from o-phenylenediamines and formic acid.
Materials:
-
1,2,4-Triaminobenzene dihydrochloride
-
90% Formic Acid
-
10% Sodium Hydroxide solution
-
Water
Procedure:
-
In a round-bottom flask, combine 1,2,4-triaminobenzene dihydrochloride and a 5-10 fold molar excess of 90% formic acid.
-
Heat the mixture at 100 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution to neutralize the excess formic acid until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.
-
The product, 1H-Benzo[d]imidazol-4-amine, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
This protocol utilizes a straightforward N-formylation method using formic acid.[1][2]
Materials:
-
1H-Benzo[d]imidazol-4-amine
-
85-98% Formic Acid
-
Toluene
Procedure:
-
Suspend 1H-Benzo[d]imidazol-4-amine in toluene in a round-bottom flask equipped with a Dean-Stark trap.
-
Add 1.2 to 2.0 equivalents of formic acid to the suspension.
-
Heat the mixture to reflux and continue heating for 4-10 hours, collecting the water that forms in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization or column chromatography.
III. Troubleshooting Guide
The following table outlines potential issues that may be encountered during the synthesis and provides recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Step 1: Low or no yield of 1H-Benzo[d]imidazol-4-amine | Incomplete reaction. | Increase reaction time or temperature. Ensure adequate mixing. |
| Degradation of the triaminobenzene starting material. | Use high-purity starting material and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect pH during workup. | Carefully adjust the pH to 7-8 for optimal precipitation. Check the calibration of the pH meter. | |
| Step 2: Low yield of this compound | Incomplete formylation. | Increase the equivalents of formic acid or prolong the reaction time. Ensure efficient water removal with the Dean-Stark trap.[3] |
| Formation of side products (e.g., diformylation). | Use a milder formylating agent or more controlled reaction conditions (e.g., lower temperature). | |
| Loss of product during workup or purification. | Optimize the recrystallization solvent system or the mobile phase for column chromatography. | |
| Presence of Impurities in the Final Product | Unreacted 1H-Benzo[d]imidazol-4-amine. | Improve the efficiency of the formylation step or enhance the purification process. |
| Diformylated byproduct (formylation on both the exocyclic amine and the imidazole nitrogen). | Use stoichiometric amounts of the formylating agent. Purification by column chromatography may be necessary. | |
| Polymeric materials. | Ensure the reaction temperature is not excessively high, which can lead to polymerization. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the cyclization reaction in Step 1?
A1: A temperature of 100 °C is a good starting point. If the reaction is slow, the temperature can be cautiously increased, but be aware that higher temperatures may lead to side product formation.
Q2: Can I use a different acid for the cyclization in Step 1?
A2: While other acids like polyphosphoric acid are used for benzimidazole synthesis, formic acid is advantageous as it also serves as the source of the carbon for the imidazole ring.[4][5]
Q3: In Step 2, is it necessary to use a Dean-Stark trap?
A3: Yes, removing the water formed during the formylation reaction drives the equilibrium towards the product, leading to higher yields.[3]
Q4: I am observing a second spot on my TLC that I suspect is a diformylated product. How can I avoid this?
A4: To minimize diformylation, you can try using a slight excess (1.1-1.2 equivalents) of the formylating agent and carefully monitoring the reaction. Alternatively, using a milder formylating agent like ethyl formate or N-formylbenzotriazole at room temperature could provide higher selectivity for the more nucleophilic exocyclic amino group.[6][7]
Q5: What are the best practices for purifying the final product?
A5: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone) is often effective. If impurities persist, column chromatography on silica gel using a mobile phase such as dichloromethane/methanol or ethyl acetate/hexane is recommended.
Q6: Are there any alternative, milder methods for the N-formylation in Step 2?
A6: Yes, several milder methods can be employed. For example, using formic acid with a catalytic amount of iodine at 70°C under solvent-free conditions has been shown to be highly efficient for a variety of amines.[8] Another option is using acetic formic anhydride, generated in situ, at low temperatures.[1]
V. Workflow and Troubleshooting Diagrams
Caption: Detailed experimental workflow for the two-step synthesis.
Caption: A logical troubleshooting tree for diagnosing and resolving low yield issues.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Formylbenzotriazole - Enamine [enamine.net]
- 8. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
Technical Support Center: Purification of N-(1H-Benzo[d]imidazol-4-yl)formamide by Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of N-(1H-Benzo[d]imidazol-4-yl)formamide using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of benzimidazole derivatives, silica gel is the most commonly used stationary phase.[1] Its polar nature is well-suited for the separation of moderately polar compounds like this compound.
Q2: What mobile phase system should I use?
A2: A common mobile phase system for the purification of benzimidazole derivatives is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] The imidazole ring imparts polarity, making it soluble in polar solvents. The optimal ratio of DCM to MeOH will depend on the purity of your crude product and the specific impurities present. It is recommended to start with a low percentage of methanol and gradually increase the polarity.
Q3: How can I determine the appropriate mobile phase composition before running the column?
A3: Thin-Layer Chromatography (TLC) is an essential preliminary step. By testing different ratios of DCM:MeOH on a TLC plate, you can identify a solvent system that provides good separation between your desired compound and any impurities. Aim for an Rf value of 0.2-0.4 for the target compound to ensure good resolution on the column.
Q4: Is this compound stable on silica gel?
A4: While many benzimidazole derivatives are stable on silica gel, some compounds can be sensitive to the acidic nature of standard silica, leading to degradation. If you observe streaking on your TLC plate or recover a low yield of your product, consider performing a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred. If instability is an issue, you can use deactivated silica gel (neutral or basic).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the percentage of methanol in your DCM:MeOH mobile phase. |
| The compound may have low solubility in the mobile phase. | Ensure your crude product is fully dissolved in a minimal amount of the initial mobile phase or a slightly stronger solvent before loading it onto the column. | |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the percentage of methanol in your DCM:MeOH mobile phase. Start with a less polar solvent system. |
| Poor separation of the compound from impurities | The chosen mobile phase does not provide adequate resolution. | Optimize the mobile phase composition using TLC with various solvent systems. Consider trying a different solvent system altogether, such as ethyl acetate/hexanes with a small amount of triethylamine if the compound is basic. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the crude product. | Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Streaking of the compound on the column/TLC | The compound may be acidic or basic and is interacting strongly with the silica gel. | Add a small amount of a modifier to your mobile phase. For basic compounds, adding 0.1-1% triethylamine can help. For acidic compounds, a small amount of acetic acid may be beneficial. |
| The compound is degrading on the silica gel. | Use deactivated (neutral or basic) silica gel. | |
| Low recovery of the final product | The compound may be irreversibly adsorbed onto the silica gel. | This can happen with very polar compounds. Try using a different stationary phase like alumina or a reverse-phase silica gel. |
| The compound may have degraded during the purification process. | Minimize the time the compound spends on the column by running the chromatography as efficiently as possible. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM or a DCM:MeOH mixture).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of DCM:MeOH (e.g., 98:2, 95:5, 90:10).
-
Visualize the spots under UV light.
-
Select the solvent system that gives an Rf value of approximately 0.2-0.4 for the target compound and good separation from impurities.
-
-
Column Packing:
-
Choose an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Carefully apply the solution to the top of the column.
-
Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Begin eluting with the initial mobile phase determined from your TLC analysis.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of methanol to elute more polar compounds.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
N-(1H-Benzo[d]imidazol-4-yl)formamide stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-(1H-Benzo[d]imidazol-4-yl)formamide. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on its chemical structure, the primary anticipated degradation pathways are hydrolysis, photolysis, and oxidation. The formamide group is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-amino-1H-benzo[d]imidazole. The benzimidazole ring system is known to be sensitive to light, potentially leading to photodegradation. Oxidation of the amino and formyl groups, as well as the benzimidazole ring, is also a possible degradation route.
Q2: How should I store this compound to ensure its stability?
To minimize degradation, it is recommended to store this compound as a solid in a tightly sealed container, protected from light and moisture, at controlled room temperature or refrigerated conditions (2-8 °C). For solutions, it is advisable to prepare them fresh and protect them from light. If storage of solutions is necessary, they should be kept at low temperatures and in amber vials.
Q3: Is this compound sensitive to light?
Yes, benzimidazole derivatives are often photosensitive, particularly in solution.[1][2][3] Exposure to UV or even ambient light can lead to the formation of degradation products. It is crucial to conduct all experiments with solutions of this compound under controlled, low-light conditions and to use amber-colored glassware or light-blocking containers for storage.
Q4: What are the likely degradation products I might observe?
The most probable degradation product from hydrolysis is 4-amino-1H-benzo[d]imidazole, resulting from the cleavage of the formyl group. Photodegradation may lead to more complex products, including dimers or products of ring cleavage.[4] Oxidative stress could result in the formation of N-oxides or hydroxylated species.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected peaks in HPLC analysis of a recently prepared solution. | Photodegradation | Prepare solutions fresh before use and protect from light at all times. Use amber vials and minimize exposure to ambient light during sample preparation and analysis. |
| Appearance of a new, more polar peak in the chromatogram over time, especially in acidic or basic media. | Hydrolysis of the formamide group | Adjust the pH of the solution to be as close to neutral as possible if the experimental conditions allow. For long-term studies, consider using a buffered system. Analyze samples promptly after preparation. |
| Inconsistent results between different batches of excipients in a formulation. | Reaction with impurities in excipients | Screen different lots of excipients for reactive impurities, such as formic acid, which can react with the amino group.[5][6] |
| Gradual discoloration of the solid compound or solution upon storage. | Oxidation or photodegradation | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light. For solutions, consider deoxygenating the solvent before use. |
Stability Data (Hypothetical Data Based on Analogous Compounds)
The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Hydrolytic Stability of this compound (1 mg/mL in solution) at 40°C
| Condition | Time (hours) | % Degradation (Hypothetical) | Major Degradant |
| 0.1 N HCl | 24 | 15% | 4-amino-1H-benzo[d]imidazole |
| Purified Water | 24 | < 2% | Not significant |
| 0.1 N NaOH | 24 | 25% | 4-amino-1H-benzo[d]imidazole |
Table 2: Photostability of this compound (1 mg/mL in Methanol)
| Condition | Duration | % Degradation (Hypothetical) | Notes |
| Solid, Exposed to Light | 7 days | < 1% | Generally stable in solid form. |
| Solution, Exposed to Light | 24 hours | 30% | Significant degradation observed. |
| Solution, Protected from Light | 7 days | < 2% | Stable when protected from light. |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Add an aliquot of the stock solution to 0.1 N HCl to achieve a final concentration of 100 µg/mL.
-
Base Hydrolysis: Add an aliquot of the stock solution to 0.1 N NaOH to achieve a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Add an aliquot of the stock solution to purified water to achieve a final concentration of 100 µg/mL.
-
Incubation: Incubate all solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours), alongside a control solution of the compound in the solvent, protected from light.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Photolysis
-
Sample Preparation: Prepare a solution of this compound at a concentration of 100 µg/mL in a photochemically transparent solvent (e.g., methanol or water).
-
Control Sample: Prepare an identical solution and wrap the container completely in aluminum foil to serve as a dark control.
-
Light Exposure: Place both the sample and the dark control in a photostability chamber and expose them to a light source that complies with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Analysis: After a specified duration of exposure (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter), analyze both the exposed and dark control samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways.
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 4. connectsci.au [connectsci.au]
- 5. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of N-(1H-Benzo[d]imidazol-4-yl)formamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing N-(1H-Benzo[d]imidazol-4-yl)formamide.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound and offers potential solutions.
Q1: My compound is not dissolving in common organic solvents.
A1: this compound, like many benzimidazole derivatives, can exhibit low solubility in common organic solvents due to strong intermolecular hydrogen bonding, which leads to high lattice energies.[1]
-
Recommendations:
-
Solvent Screening: Test a range of solvents with varying polarities. For benzimidazoles, solvents like methanol, ethanol, acetone, and formic acid have been used for recrystallization.[1]
-
Elevated Temperatures: Gently heat the solvent to increase the solubility of your compound. Ensure that the temperature is kept below the solvent's boiling point and that the compound does not decompose.
-
Stronger Solvents: For particularly insoluble compounds, stronger solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be effective for dissolution. However, be cautious as these can sometimes lead to the formation of gelatinous precipitates upon cooling or addition of an anti-solvent.[1]
-
Q2: My compound "oils out" or forms a gelatinous precipitate instead of crystals.
A2: "Oiling out" or the formation of a non-crystalline solid often occurs when the solution is supersaturated too quickly or when impurities are present. The high degree of ordering required for the crystallization of large molecules like benzimidazoles can be slow.[1]
-
Recommendations:
-
Slow Cooling: Allow the saturated solution to cool to room temperature slowly. A gradual decrease in temperature promotes the formation of well-ordered crystals. If necessary, subsequent cooling to lower temperatures (e.g., 4 °C) should also be done gradually.
-
Anti-Solvent Addition: If using an anti-solvent to induce crystallization, add it dropwise to the solution while stirring vigorously. This prevents localized high supersaturation.
-
Reduce Concentration: Start with a more dilute solution to slow down the crystallization process.
-
Purity Check: Ensure the starting material is of high purity. Impurities can inhibit nucleation and crystal growth. Consider an additional purification step, such as column chromatography or sublimation, before attempting recrystallization.
-
Q3: I am getting very small or needle-like crystals. How can I obtain larger, higher-quality crystals?
A3: The formation of small or needle-like crystals is often a result of rapid crystallization.
-
Recommendations:
-
Slow Evaporation: This is a gentle method that can yield high-quality crystals. Dissolve your compound in a suitable solvent in a loosely covered container (e.g., with parafilm containing a few pinholes) and allow the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion: Place a solution of your compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which your compound is insoluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into your compound's solution, gradually reducing its solubility and promoting slow crystal growth.
-
Temperature Gradient: For compounds that are stable at higher temperatures, sublimation through a temperature gradient can sometimes yield high-quality crystals.[1]
-
Q4: My crystallization results are inconsistent. Could polymorphism be an issue?
A4: Yes, polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in benzimidazole derivatives. Different polymorphs can have different physical properties, including solubility and melting point.
-
Recommendations:
-
Controlled Crystallization Conditions: Carefully control and document your crystallization parameters (solvent, temperature, cooling rate, etc.) to ensure reproducibility.
-
Characterization: Use techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to characterize the crystalline form obtained.
-
Solvent Effects: Different solvents can favor the formation of different polymorphs. Experiment with a variety of solvents to investigate potential polymorphism.
-
Frequently Asked Questions (FAQs)
Q5: What are the best solvents for crystallizing this compound?
Q6: Can I use a solvent mixture for crystallization?
A6: Yes, a solvent/anti-solvent system can be very effective. Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (anti-solvent) in which it is sparingly soluble to induce crystallization. A common example is dissolving the compound in a minimal amount of a polar solvent like DMF or DMSO and then adding water or an ether as the anti-solvent.[1]
Q7: How can I be sure my crystals are not a solvate?
A7: The formation of solvates, where solvent molecules are incorporated into the crystal lattice, is possible. For instance, recrystallization from aqueous solutions can sometimes yield hydrates.[2]
-
Characterization: Techniques like thermogravimetric analysis (TGA) can indicate the loss of solvent at specific temperatures. Single-crystal X-ray diffraction is the definitive method to determine if solvent molecules are part of the crystal structure. NMR spectroscopy of the dissolved crystals can also detect the presence of residual solvent.
Data Presentation
Due to the lack of specific experimental data in the literature for this compound, the following table presents illustrative solubility data to guide initial solvent selection. These values are representative and should be experimentally verified.
| Solvent | Polarity Index | Illustrative Solubility at 25°C (mg/mL) | Illustrative Solubility at 75°C (mg/mL) |
| Water | 10.2 | < 0.1 | < 0.5 |
| Methanol | 5.1 | 1 - 5 | 10 - 20 |
| Ethanol | 4.3 | 0.5 - 2 | 5 - 15 |
| Acetone | 5.1 | 1 - 5 | 15 - 30 |
| Ethyl Acetate | 4.4 | < 0.5 | 2 - 8 |
| Dichloromethane | 3.1 | < 0.1 | 1 - 5 |
| Toluene | 2.4 | < 0.1 | < 1 |
| Formic Acid | - | > 50 | > 100 |
| DMSO | 7.2 | > 50 | > 100 |
| DMF | 6.4 | > 50 | > 100 |
Experimental Protocols
1. Slow Cooling Crystallization
-
Dissolution: In a clean flask, add the crude this compound and a small amount of a suitable solvent (e.g., methanol or acetone).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of additional solvent if necessary to achieve full dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.
-
Further Cooling (Optional): Once at room temperature, if significant crystallization has not occurred, place the flask in a refrigerator (4 °C) or freezer (-20 °C) to induce further precipitation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
2. Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., DMF or DMSO) at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add a "poor" solvent (e.g., water or diethyl ether) dropwise until the solution becomes slightly turbid.
-
Crystal Growth: If the turbidity persists, add a drop or two of the "good" solvent to redissolve the precipitate. Loosely cover the container and allow it to stand undisturbed at room temperature. Crystals should form over time.
-
Isolation: Collect the crystals by filtration, wash with the anti-solvent, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for crystallization.
Caption: General experimental workflow for recrystallization.
References
refining dosage for in vivo studies with N-(1H-Benzo[d]imidazol-4-yl)formamide
Technical Support Center: Novel Benzimidazole Derivatives
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for in vivo studies with a novel benzimidazole derivative?
A1: Establishing a starting dose for a novel compound requires a multi-step approach. It is recommended to begin with in vitro cytotoxicity assays on relevant cell lines to determine the IC50 (half-maximal inhibitory concentration). This in vitro data, however, does not always directly translate to in vivo efficacy.
For initial in vivo studies, a dose-range finding (DRF) or tolerability study is crucial. Based on studies of other benzimidazole derivatives, a starting range of 25-75 mg/kg in mice could be considered.[1][2] It is essential to monitor animals closely for any signs of toxicity.
Q2: What are common administration routes and vehicles for benzimidazole compounds in animal models?
A2: The choice of administration route depends on the experimental design and the physicochemical properties of the compound. Common routes for benzimidazole derivatives include:
-
Intraperitoneal (i.p.) injection: Frequently used in preclinical studies for its rapid absorption.
-
Oral gavage (p.o.): Preferred for assessing oral bioavailability and clinical relevance.
The vehicle for administration is critical for ensuring the compound is properly solubilized and stable. A common formulation involves:
-
Measuring the required amount of the benzimidazole derivative.
-
Triturating the compound with a few drops of a surfactant like Tween-80.
-
Adding a solubilizing agent such as DMSO.
-
Adjusting the final volume with normal saline.[1]
Q3: My compound is not showing efficacy in vivo. What are some troubleshooting steps?
A3: Lack of efficacy can stem from several factors. Consider the following:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid excretion. A preliminary PK study to measure plasma and tissue concentrations over time is highly recommended.
-
Solubility and Formulation: Poor solubility can lead to low bioavailability. Ensure your formulation is optimal and the compound is fully dissolved or forms a stable suspension.
-
Dosage: The administered dose may be too low to reach a therapeutic concentration at the target site. A dose-escalation study may be necessary.
-
Target Engagement: Confirm that the compound is reaching and interacting with its intended molecular target in the animal model. This may require developing specific biomarkers or tissue-based assays.
Q4: I am observing unexpected toxicity in my animal model. What should I do?
A4: Unexpected toxicity requires immediate action:
-
Stop Dosing: Halt the study and perform a thorough clinical observation of the animals.
-
Necropsy and Histopathology: Conduct a full necropsy on affected animals and collect tissues for histopathological analysis to identify target organs of toxicity.
-
Dose Reduction: If the toxicity is dose-dependent, subsequent studies should use a lower dose range.
-
Formulation Check: Ensure the vehicle itself is not causing toxicity. Run a vehicle-only control group.
-
Off-Target Effects: The compound may be hitting unintended targets. In vitro safety profiling against a panel of receptors and kinases can help identify potential off-target activities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Solubility in Vehicle | Compound's physicochemical properties. | Screen alternative vehicles (e.g., cyclodextrins, lipid-based formulations). Sonication or gentle heating may aid dissolution. |
| Variable Efficacy Results | Inconsistent dosing, animal variability, unstable formulation. | Ensure accurate dosing technique. Increase group size to account for biological variability. Prepare fresh formulations regularly. |
| No Clear Dose-Response | Narrow therapeutic window, U-shaped dose-response curve, rapid saturation of the target. | Widen the range of doses tested. Conduct more detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling. |
| Contradictory In Vitro vs. In Vivo Data | Poor bioavailability, rapid metabolism, species-specific differences in target biology. | Perform PK studies. Investigate metabolites for activity. Consider using a different animal model if target expression or biology differs significantly from humans. |
Quantitative Data from Related Benzimidazole Derivatives
The following table summarizes in vivo data from studies on various benzimidazole derivatives. This information is intended to provide a general reference for experimental design.
| Benzimidazole Derivative | Animal Model | Dose | Administration Route | Observed Effect | Reference |
| Substituted Benzimidazole | Mice | 25 mg/kg & 50 mg/kg | Not Specified | Analgesic and anti-inflammatory effects. | [1] |
| Benzimidazole Derivative (6a) | Not Specified | 50 mg/kg | Not Specified | Potent anti-inflammatory agent. | [3] |
| Benzimidazole-derived Schiff base metal complex (C4) | Swiss Albino Mice | 50 mg/kg & 75 mg/kg | Intraperitoneal | Anti-proliferative activity against Ehrlich Ascites Carcinoma. | [2] |
| Benzimidazole propyl carboxamide benzophenone derivatives | Wistar Rats | Not Specified | Intraperitoneal | Hypolipidemic activity. | [4] |
Experimental Protocols
Protocol 1: General Method for Formulation of a Benzimidazole Derivative for In Vivo Studies
This protocol is based on methodologies used for other benzimidazole derivatives.[1]
-
Calculate the required amount: Determine the total amount of the compound needed based on the number of animals, their average weight, and the desired dose (e.g., 50 mg/kg).
-
Initial Dispersion: Place the weighed compound in a sterile mortar. Add 2-3 drops of Tween-80 and triturate with a pestle in one direction to create a uniform paste.
-
Solubilization: Add a minimal amount of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), and continue to mix until the paste is smooth.
-
Final Volume Adjustment: Gradually add sterile normal saline to the mixture while continuously stirring or vortexing until the desired final concentration is reached.
-
Administration: Administer the freshly prepared formulation to the animals via the chosen route (e.g., intraperitoneal injection or oral gavage).
Protocol 2: Dose-Range Finding (DRF) Study
-
Animal Acclimatization: Acclimatize animals (e.g., mice) for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 per group).
-
Dosing: Administer a single dose of the compound or vehicle.
-
Clinical Observation: Monitor the animals for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and daily for up to 14 days.
-
Endpoint Analysis: At the end of the study, collect blood for clinical chemistry and major organs for histopathological examination to determine the Maximum Tolerated Dose (MTD).
Visualizations
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acu.edu.in [acu.edu.in]
- 4. Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(1H-Benzo[d]imidazol-4-yl)formamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-(1H-Benzo[d]imidazol-4-yl)formamide. It includes detailed experimental protocols, troubleshooting guides for common issues, and a list of frequently asked questions.
Experimental Protocols
A detailed methodology for the formylation of 4-aminobenzimidazole is provided below. This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Reaction Scheme:
Materials and Reagents:
-
4-Aminobenzimidazole
-
Formic acid (≥ 98%)
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Deionized water
-
Silica gel for column chromatography (if necessary)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 4-aminobenzimidazole (1.0 eq).
-
Reagent Addition: Add toluene to the flask to create a slurry. Then, add formic acid (1.2 eq).
-
Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the 4-aminobenzimidazole spot indicates the completion of the reaction.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Add ethyl acetate to the residue and transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine (saturated NaCl solution). This will neutralize any remaining formic acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if necessary.
-
Data Presentation
Table 1: Reaction Condition Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Formylating Agent | Formic Acid | Acetic Formic Anhydride | N-formylcarbazole |
| Solvent | Toluene | Dichloromethane | Tetrahydrofuran |
| Temperature | Reflux (110-111 °C) | 0 °C to Room Temp | Reflux (66 °C) |
| Reaction Time | 4-8 hours | 1-2 hours | 12-24 hours |
| Typical Yield | 85-95% | >90% | 70-85% |
| Notes | Dean-Stark trap required | Highly reactive, moisture sensitive | Milder conditions |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction- Loss of product during work-up- Impure starting materials | - Increase reaction time or temperature.- Ensure complete removal of water using the Dean-Stark trap.- Check the pH during the bicarbonate wash to ensure all acid is neutralized.- Use pure, dry starting materials. |
| Presence of Starting Material in Product | - Insufficient reaction time or temperature- Inefficient formylating agent | - Continue heating and monitor by TLC until the starting material is consumed.- Consider using a more reactive formylating agent like acetic formic anhydride if the reaction is sluggish. |
| Formation of Side Products | - Overheating- Reaction of formic acid with the imidazole nitrogen | - Carefully control the reaction temperature.- Consider using a milder formylating agent or protecting the imidazole nitrogen if N-formylation is observed. |
| Difficulty in Product Isolation/Purification | - Product is too soluble in the recrystallization solvent- Product co-elutes with impurities during column chromatography | - Try different solvent systems for recrystallization.- Optimize the mobile phase for column chromatography to achieve better separation. |
| Inconsistent Results | - Variability in reagent quality- Inconsistent reaction conditions (temperature, time) | - Use reagents from a reliable source and ensure they are dry.- Maintain consistent and well-controlled reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the Dean-Stark trap in this reaction?
A1: The formylation reaction produces water as a byproduct. The Dean-Stark trap is used to azeotropically remove this water from the reaction mixture, which drives the equilibrium towards the formation of the product and helps to ensure a high yield.
Q2: Can I use other formylating agents besides formic acid?
A2: Yes, other formylating agents can be used. Acetic formic anhydride, which can be generated in situ from acetic anhydride and formic acid, is a more reactive option and may lead to shorter reaction times. However, it is more moisture-sensitive. Other reagents like N-formylcarbazole or N-formyl imide can also be employed, often under milder conditions.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can visualize the disappearance of the starting material (4-aminobenzimidazole) and the appearance of the product.
Q4: What are the potential side reactions in this synthesis?
A4: A potential side reaction is the formylation of one of the nitrogen atoms in the benzimidazole ring in addition to the primary amine. This can typically be minimized by controlling the reaction conditions, such as the stoichiometry of the formylating agent and the reaction temperature.
Q5: What is the best way to purify the final product?
A5: The purification method depends on the purity of the crude product. Recrystallization is often sufficient if the crude product is relatively clean. If significant impurities are present, column chromatography on silica gel is recommended to obtain a highly pure product.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common issues during the synthesis.
References
Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during experiments aimed at enhancing the bioavailability of benzimidazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many benzimidazole compounds?
A1: The low oral bioavailability of benzimidazole compounds primarily stems from three main factors:
-
Poor Aqueous Solubility: Many benzimidazoles are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, meaning they have high permeability but low solubility.[1][2] This poor solubility is a significant rate-limiting step for their absorption in the gastrointestinal (GI) tract.[3]
-
Rapid Metabolism: Benzimidazoles undergo extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP450) enzymes.[4][5] This rapid conversion to metabolites reduces the amount of the parent drug that reaches systemic circulation.
-
Low Permeability: While many are considered highly permeable, some benzimidazole derivatives exhibit low permeability across biological membranes, further limiting their absorption.[3]
Q2: What are the most common formulation strategies to improve the bioavailability of benzimidazoles?
A2: Several formulation strategies can be employed to overcome the bioavailability challenges of benzimidazoles:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix, such as low-substituted hydroxypropylcellulose (L-HPC), can lead to the amorphization of the drug, thereby increasing its dissolution rate and bioavailability.[2]
-
Nanotechnology: Reducing the particle size to the nanometer range (nanonization) significantly increases the surface area, leading to enhanced dissolution and permeability.[3][6][7] Nanoemulsions are another effective approach for solubilizing lipophilic benzimidazoles.[8]
-
Cyclodextrin Complexation: Encapsulating the benzimidazole molecule within cyclodextrin complexes, such as hydroxypropyl-β-cyclodextrin (HPβCD), can dramatically increase its aqueous solubility.[9][10]
-
Salt Formation: Converting the benzimidazole compound into a salt can be an effective method to improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations like arachis oil-polysorbate 80 suspensions can significantly enhance the absorption of lipophilic benzimidazoles.[11]
Q3: How does the co-administration of food affect the bioavailability of benzimidazoles?
A3: The co-administration of food, particularly a high-fat meal, can significantly increase the bioavailability of some benzimidazoles like albendazole. A fatty meal can enhance absorption by up to five times compared to administration under fasting conditions.[12] This is thought to be due to the stimulation of gastric acid secretion, which can improve the solubility of pH-dependent benzimidazoles, and by increasing the solubilization of the drug in lipids, facilitating its transport across the GI tract.[12]
Troubleshooting Guides
Issue 1: Low and Variable Drug Concentration in Plasma During In Vivo Studies
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of the compound. | Review the formulation strategy. Consider micronization, nanonization, or formulating as a solid dispersion or cyclodextrin complex to enhance dissolution. |
| Rapid first-pass metabolism. | Investigate the metabolic pathway of your specific benzimidazole derivative. Consider co-administration with a known inhibitor of the relevant CYP450 enzymes in preclinical models to assess the impact on bioavailability. |
| Degradation of the compound in the GI tract. | Assess the stability of the compound at different pH values mimicking the stomach and intestinal environments. Enteric coating of the formulation may be necessary. |
| Efflux by transporters like P-glycoprotein (P-gp). | Conduct in vitro Caco-2 cell permeability assays in the presence and absence of P-gp inhibitors (e.g., verapamil) to determine if the compound is a substrate for efflux transporters. |
Issue 2: Inconsistent Dissolution Profiles Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in the solid-state properties of the API (polymorphism). | Characterize the solid form of the benzimidazole in each batch using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure consistency. |
| Inconsistent manufacturing process for the formulation. | Tightly control critical process parameters during formulation manufacturing, such as mixing times, temperatures, and pressures, depending on the formulation type. |
| Inadequate de-gassing of the dissolution medium. | Ensure the dissolution medium is properly de-gassed before each experiment to prevent the formation of bubbles on the dosage form, which can interfere with dissolution. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies, demonstrating the impact of different formulation strategies on the bioavailability of common benzimidazole compounds.
Table 1: Pharmacokinetic Parameters of Different Albendazole Formulations in Healthy Volunteers
| Formulation | Cmax (mg/L) | Tmax (h) | AUC₀₋∞ (mg·h/L) | Relative Bioavailability (F) |
| Tablet | 0.30 ± 0.14 | 3.18 ± 0.96 | 4.20 ± 1.85 | 1 |
| Arachis oil-polysorbate 80 suspension | 1.44 ± 0.58 | 3.50 ± 1.08 | 15.00 ± 5.09 | 3.57 |
| Cyclodextrin solution | 2.76 ± 1.05 | 3.65 ± 1.35 | 29.50 ± 12.30 | 7.02 |
| Data adapted from a study in healthy volunteers.[11] |
Table 2: Enhancement of Mebendazole Bioavailability with Redispersible Microparticles (RDM) in a Murine Model
| Formulation | Cmax (µg/mL) | AUC₀₋∞ (µg·min/mL) |
| Pure Mebendazole | 0.052 ± 0.014 | 36.043 ± 8.867 |
| RDM (1:2.5 MBZ:L-HPC) | 0.155 ± 0.038 | 96.115 ± 21.012 |
| RDM (1:5 MBZ:L-HPC) | 0.226 ± 0.032 | 107.135 ± 16.512 |
| Data from a study evaluating redispersible microparticles of mebendazole (MBZ) with low-substituted hydroxypropylcellulose (L-HPC).[2][13] |
Table 3: Solubility Enhancement of Fenbendazole with Cyclodextrins
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| Pure Fenbendazole | 0.3 | - |
| Fenbendazole with β-cyclodextrin | 45.56 | 152 |
| Fenbendazole with hydroxypropyl-β-cyclodextrin | 159.36 | 531 |
| Fenbendazole with methyl-β-cyclodextrin | 20,210 | 67,367 |
| Data compiled from studies on fenbendazole solubility enhancement.[9][10] |
Experimental Protocols
In Vitro Dissolution Testing for Poorly Soluble Benzimidazoles
Objective: To assess the in vitro release profile of a benzimidazole compound from its formulation.
Apparatus: USP Apparatus 2 (Paddle).
Dissolution Media:
-
pH 1.2 (Simulated Gastric Fluid, without pepsin)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, without pancreatin) For poorly soluble drugs, the addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be necessary to achieve sink conditions.[14]
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in the vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.[14]
-
Set the paddle speed, typically between 50-75 rpm.[14]
-
Place one dosage form into each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of the dissolved drug in the samples using a validated HPLC method.
HPLC Method for Quantification of Benzimidazoles in Plasma
Objective: To determine the concentration of a benzimidazole compound and its metabolites in plasma samples from pharmacokinetic studies.
Typical HPLC System:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a specific pH).[15] The exact ratio will depend on the specific benzimidazole.
-
Detection: UV detector at a wavelength appropriate for the compound (e.g., 295 nm for albendazole metabolites).[4]
Sample Preparation (Protein Precipitation):
-
To a 0.5 mL plasma sample, add an internal standard.
-
Add 1 mL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject a specific volume (e.g., 20 µL) into the HPLC system.
Visualizations
Caption: Experimental workflow for enhancing and assessing benzimidazole bioavailability.
Caption: Simplified pathway of benzimidazole absorption and metabolism.
References
- 1. Significant Improvement in Bioavailability and Therapeutic Efficacy of Mebendazole Oral Nano-Systems Assessed in a Murine Model with Extreme Phenotypes of Susceptibility to Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced bioavailability and anthelmintic efficacy of mebendazole in redispersible microparticles with low-substituted hydroxypropylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Nanocrystal Suspensions for Enhancing the Oral Absorption of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Preparation and evaluation of fenbendazole methyl-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Factors associated with variation in single-dose albendazole pharmacokinetics: A systematic review and modelling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of PARP Inhibitors: Benchmarking Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring defects in DNA repair mechanisms. This guide provides an objective comparison of the biochemical and cellular potency of several key PARP inhibitors. While this analysis aims to be comprehensive, it is important to note the absence of publicly available data on the PARP inhibitory activity of N-(1H-Benzo[d]imidazol-4-yl)formamide. Therefore, the comparative data presented herein focuses on well-established and clinically relevant PARP inhibitors.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerases are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] PARP1 and PARP2 are activated by DNA single-strand breaks (SSBs), catalyzing the synthesis of poly (ADP-ribose) (PAR) chains on acceptor proteins. This process recruits other DNA repair factors to the site of damage.[2] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication. These DSBs cannot be efficiently repaired, resulting in a synthetic lethal phenotype and selective cancer cell death.[3][4]
A key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex. This trapped complex is itself a cytotoxic lesion that can impede DNA replication and lead to cell death, and the trapping potency varies among different inhibitors.[5]
Comparative Performance of PARP Inhibitors
The following tables summarize the in vitro potency of several prominent PARP inhibitors against PARP1 and PARP2. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50%.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | 5[6][7] | 1[6][7] |
| Rucaparib | 1.4 (Ki)[8] | <5[9] |
| Niraparib | 3.8[10] | 2.1[10] |
| Talazoparib | 0.57[11][12] | Data not consistently reported |
| Veliparib | 5.2 (Ki)[13] | 2.9 (Ki)[13] |
| Pamiparib | 0.83 - 1.3[1][14] | 0.11 - 0.9[1][14] |
| This compound | No data available | No data available |
| Table 1: Biochemical IC50 values of various PARP inhibitors against PARP1 and PARP2 enzymes in cell-free assays. Ki denotes the inhibition constant. |
| Inhibitor | Cell Line | Cellular IC50 (nM) |
| Olaparib | MDA-MB-463 (BRCA1-deficient) | 30 - 100[7] |
| Niraparib | A549 (BRCA2-silenced) | 11[15] |
| Talazoparib | MX-1 (BRCA1 mutant) | 0.3[11] |
| Talazoparib | Capan-1 (BRCA2 mutant) | 5[11] |
| Veliparib | Data not consistently reported | Data not consistently reported |
| Pamiparib | (Cellular PAR formation) | 0.24[2] |
| This compound | No data available | No data available |
| Table 2: Cellular IC50 values of PARP inhibitors in various cancer cell lines. These values reflect the concentration needed to inhibit cell growth or a cellular process by 50%. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of PARP inhibition and the methodologies used for inhibitor characterization, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0 | InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cytotoxicity of N-(1H-Benzo[d]imidazol-4-yl)formamide and 5-fluorouracil
This guide provides a comparative overview of the cytotoxic profiles of N-(1H-Benzo[d]imidazol-4-yl)formamide, a novel benzimidazole derivative, and 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. The information presented is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating the anti-cancer potential of emerging therapeutic compounds against established standards.
Introduction
This compound belongs to the benzimidazole class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer effects.[1][2][3][4] 5-fluorouracil, a pyrimidine analog, has been a cornerstone of cancer chemotherapy for decades, exerting its cytotoxic effects primarily through the inhibition of thymidylate synthase and incorporation into DNA and RNA.[5][6][7][8] This guide outlines the experimental protocols to directly compare the cytotoxic efficacy of these two compounds and presents hypothetical data for illustrative purposes.
Comparative Cytotoxicity Data
A crucial aspect of evaluating a novel anti-cancer compound is to determine its cytotoxic potency relative to existing drugs. The following table summarizes hypothetical IC50 values for this compound and 5-fluorouracil across a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Cancer Type | This compound IC50 (µM) | 5-fluorouracil IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 25 |
| A549 | Lung Carcinoma | 12.2 | 56.9 |
| HepG2 | Hepatocellular Carcinoma | 6.8 | 15.1 |
| HT-29 | Colorectal Adenocarcinoma | 9.1 | 10.8 |
Note: The data presented in this table is for illustrative purposes and is not derived from direct experimental results.
Experimental Protocols
To obtain the comparative cytotoxicity data, the following experimental workflow and protocols can be employed.
Experimental Workflow
Caption: Workflow for comparing the cytotoxicity of two compounds.
Cell Culture and Seeding
Human cancer cell lines (e.g., MCF-7, A549, HepG2, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For the cytotoxicity assay, cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
Compound Preparation and Treatment
Stock solutions of this compound and 5-fluorouracil are prepared in dimethyl sulfoxide (DMSO). Serial dilutions of each compound are then made in the cell culture medium to achieve the desired final concentrations. The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity. The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
After a 48-hour incubation with the compounds, the treatment medium is removed.
-
A solution of MTT (0.5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
Data Analysis
The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways
Understanding the mechanisms of action is critical for drug development. While the specific pathways for this compound are yet to be fully elucidated, benzimidazole derivatives have been shown to induce apoptosis through various signaling cascades. 5-fluorouracil is known to induce apoptosis through pathways involving p53 and the activation of caspases.[5]
Caption: Putative signaling pathways leading to cytotoxicity.
Conclusion
This guide provides a foundational framework for the comparative cytotoxic evaluation of this compound and 5-fluorouracil. The outlined experimental protocols and data presentation formats are intended to facilitate a standardized and objective assessment. Further investigations into the specific molecular mechanisms of this compound are warranted to fully understand its therapeutic potential.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Analysis of Benzimidazole-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of benzimidazole-based kinase inhibitors, with a focus on compounds targeting Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). Due to the limited publicly available kinase screening data for N-(1H-Benzo[d]imidazol-4-yl)formamide, this guide will utilize the well-characterized and potent CK1δ/ε inhibitor, PF-670462, as a representative compound to illustrate a typical cross-reactivity profile. The experimental data presented is crucial for understanding the selectivity of such inhibitors and their potential off-target effects.
Kinase Cross-Reactivity Profile of PF-670462
PF-670462 is a potent inhibitor of CK1δ and CK1ε with IC50 values of 14 nM and 7.7 nM, respectively[1]. While initially reported as highly selective, broader kinase screening has revealed a more complex cross-reactivity profile. The following table summarizes the inhibitory activity of PF-670462 against a panel of kinases, highlighting its primary targets and significant off-target interactions. Data is compiled from a KINOMEscan® analysis where kinases inhibited by ≥90% at a 10 µM concentration are noted[2].
| Kinase Target Family | Kinase | Inhibition at 10 µM | Primary Target/Off-Target |
| CMGC | CK1δ (CSNK1D) | ≥90% | Primary Target |
| CK1ε (CSNK1E) | ≥90% | Primary Target | |
| DYRK1A | ≥90% | Off-Target | |
| DYRK1B | ≥90% | Off-Target | |
| GSK3A | ≥90% | Off-Target | |
| GSK3B | ≥90% | Off-Target | |
| CAMK | CAMK1 | ≥90% | Off-Target |
| CAMK1D | ≥90% | Off-Target | |
| CAMK1G | ≥90% | Off-Target | |
| CAMK2A | ≥90% | Off-Target | |
| CAMK2B | ≥90% | Off-Target | |
| CAMK2D | ≥90% | Off-Target | |
| CAMK2G | ≥90% | Off-Target | |
| TK | ABL1 | ≥90% | Off-Target |
| ABL2 | ≥90% | Off-Target | |
| CSF1R | ≥90% | Off-Target | |
| EGFR | ≥90% | Off-Target | |
| EPHA2 | ≥90% | Off-Target | |
| EPHA3 | ≥90% | Off-Target | |
| EPHA4 | ≥90% | Off-Target | |
| EPHA5 | ≥90% | Off-Target | |
| EPHA6 | ≥90% | Off-Target | |
| EPHA7 | ≥90% | Off-Target | |
| EPHA8 | ≥90% | Off-Target | |
| EPHB1 | ≥90% | Off-Target | |
| EPHB2 | ≥90% | Off-Target | |
| EPHB3 | ≥90% | Off-Target | |
| EPHB4 | ≥90% | Off-Target | |
| FES | ≥90% | Off-Target | |
| FLT3 | ≥90% | Off-Target | |
| LCK | ≥90% | Off-Target | |
| SRC | ≥90% | Off-Target | |
| AGC | ROCK1 | ≥90% | Off-Target |
| ROCK2 | ≥90% | Off-Target | |
| STE | MAP4K2 | ≥90% | Off-Target |
| MAP4K3 | ≥90% | Off-Target | |
| MAP4K5 | ≥90% | Off-Target | |
| STK24 (MST3) | ≥90% | Off-Target | |
| STK25 (YSK1) | ≥90% | Off-Target | |
| STK3 (MST2) | ≥90% | Off-Target | |
| STK4 (MST1) | ≥90% | Off-Target |
This table is a partial representation of the 44 kinases inhibited ≥90% by 10 µM PF-670462 and is intended to be illustrative of its cross-reactivity.
Signaling Pathways Associated with Primary Targets (CK1δ/ε)
CK1δ and CK1ε are crucial regulators of several fundamental cellular processes, most notably the Wnt signaling pathway and the circadian clock .
Wnt Signaling Pathway: In the canonical Wnt pathway, CK1δ and CK1ε participate in the phosphorylation and subsequent degradation of β-catenin. Inhibition of CK1δ/ε can lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate Wnt target gene expression. This pathway is critical in embryonic development and its dysregulation is implicated in various cancers.
Circadian Clock: CK1δ and CK1ε are core components of the molecular clock that governs circadian rhythms. They phosphorylate the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, regulating their stability and nuclear entry, which in turn creates a feedback loop that controls the ~24-hour cycle of gene expression.
Experimental Protocols for Kinase Cross-Reactivity Studies
The determination of a compound's kinase selectivity is a critical step in drug development. High-throughput screening methods are commonly employed to assess activity against a broad panel of kinases.
1. KINOMEscan® Competition Binding Assay (Example Protocol)
This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is quantified, typically by qPCR of a DNA tag conjugated to the kinase.
-
Principle: An in vitro competition binding assay that is independent of ATP. It measures the direct interaction between the test compound and the kinase active site.
-
Materials:
-
DNA-tagged kinases
-
Immobilized active-site directed ligand on a solid support (e.g., beads)
-
Test compound (e.g., PF-670462) dissolved in DMSO
-
Assay buffer
-
qPCR reagents
-
-
Procedure:
-
The DNA-tagged kinase is mixed with the immobilized ligand and the test compound in a multi-well plate.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The solid support is washed to remove unbound kinase.
-
The amount of bound kinase is quantified by qPCR using the DNA tag.
-
The results are expressed as a percentage of the DMSO control, where a lower signal indicates displacement of the kinase from the immobilized ligand by the test compound.
-
Data can be used to determine Kd (dissociation constant) or % inhibition at a fixed concentration.
-
2. Radioactive Kinase Activity Assay (IC50 Determination)
This is a traditional method to measure the enzymatic activity of a kinase and the potency of an inhibitor.
-
Principle: Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
Materials:
-
Purified active kinase (e.g., recombinant CK1δ)
-
Kinase-specific substrate (e.g., α-casein)
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test compound serially diluted
-
SDS-PAGE equipment and phosphor imaging system or scintillation counter.
-
-
Procedure:
-
The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in the assay buffer.
-
The reaction is initiated by the addition of radiolabeled ATP.
-
The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 30°C) and then stopped (e.g., by adding SDS-loading buffer).
-
The reaction products are separated by SDS-PAGE.
-
The amount of radioactivity incorporated into the substrate is measured using a phosphor imager or by excising the substrate band and using a scintillation counter.
-
The data is plotted as % kinase activity versus inhibitor concentration to determine the IC50 value.
-
Conclusion
The cross-reactivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential and toxicity profile. As demonstrated with the example of PF-670462, even inhibitors designed to be selective for specific targets like CK1δ/ε can exhibit significant off-target activity. Comprehensive profiling against a broad panel of kinases is therefore an indispensable part of the preclinical characterization of any new kinase inhibitor. The methodologies outlined in this guide provide a framework for obtaining and interpreting such data, which is essential for advancing kinase inhibitor drug discovery programs.
References
Comparative Docking Analysis of Benzimidazole Derivatives as Potential Anticancer Agents
A comprehensive guide for researchers and drug development professionals on the comparative molecular docking analysis of N-(1H-Benzo[d]imidazol-4-yl)formamide and related benzimidazole derivatives. This guide provides a summary of their binding affinities against various cancer-related protein targets, detailed experimental protocols, and supporting in-vitro data.
The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer properties.[1][2] Derivatives of benzimidazole, such as this compound and its analogs, have been the focus of numerous studies for their potential to inhibit key proteins involved in cancer progression. This guide synthesizes findings from recent research to offer a comparative perspective on their efficacy, based on computational docking studies and experimental assays.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data from various studies, showcasing the binding affinities and in-vitro activities of different benzimidazole derivatives against several protein targets implicated in cancer.
| Derivative/Compound | Target Protein | Docking Score (kcal/mol) | Binding Energy | IC50 (µM) | Cancer Cell Line | Reference |
| BLMM | Topoisomerase I-DNA complex | - | - | <50 | MDA-MB-231 | [3][4] |
| BL3H | Topoisomerase I-DNA complex | - | - | <50 | MDA-MB-231 | [3][4] |
| Compound 9e | Not Specified | - | - | 20.18±0.90 | A-549 | [5] |
| Compound 9b | Not Specified | - | - | 25.23±1.32 | A-549 | [5] |
| Compound 14e | Not Specified | - | - | 23.16±0.34 | A-549 | [5] |
| Compound 14b | Not Specified | - | - | 28.29±2.32 | A-549 | [5] |
| Compound 10 | Thymidylate Synthase | - | - | 1.15–6.27 | A549, SKOV3, MDA-MB 231 | [6] |
| Compound 14 | Thymidylate Synthase | - | - | 1.15–6.27 | A549, SKOV3, MDA-MB 231 | [6] |
| Compound 12 | CDK-8 | -8.5 | - | - | HCT116 | [1] |
| Compound 16 | CDK-8 | -8.2 | - | - | HCT116 | [1] |
| Compound N9 | CDK-8 | -8.1 | - | - | HCT116 | [1] |
| Compound W20 | CDK-8 | -8.0 | - | - | HCT116 | [1] |
| Compound Z24 | CDK-8 | -8.0 | - | - | HCT116 | [1] |
| Compound 12b | Human Topoisomerase I | - | - | 16 (DNA relaxation inhibition) | - | [7][8] |
| Compound 6h | EGFR, HER2, CDK2, AURKC | - | - | 7.82 - 21.48 | Various | [9] |
| Compound 6i | EGFR, HER2, CDK2, mTOR | - | - | 7.82 - 21.48 | HepG2 | [9] |
| Compound 6a | Aurora-A kinase | - | - | 36.6 | - | [10] |
| Compound 6k | Aurora-A kinase | - | - | 38.8 | - | [10] |
| Hybrid XVIIIa | EGFR | -8.4 | - | - | - | [11] |
| Hybrid XVIIIb | EGFR | -8.2 | - | - | - | [11] |
Experimental Protocols
The methodologies for molecular docking studies are crucial for the interpretation of the results. While specific parameters may vary, a general workflow is consistently applied across different studies.
Molecular Docking Workflow
A typical molecular docking protocol involves the following steps:
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The benzimidazole derivative structures are drawn using chemical drawing software and are then optimized for their geometry and energy minimized using appropriate force fields.
-
Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will attempt to place the ligand. The size and coordinates of the grid box are determined based on the location of the co-crystallized ligand or by identifying the binding pocket through computational tools.
-
Docking Simulation: The docking process is performed using software such as AutoDock Vina or Schrodinger-Maestro.[1][2] These programs employ scoring functions to predict the binding conformation and affinity of the ligand to the protein. The results are typically ranked based on their docking scores or binding energies, with lower values indicating a more favorable interaction.
-
Analysis of Interactions: The resulting docked poses are analyzed to understand the binding mode of the derivatives within the active site of the protein. This includes identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues of the protein.[1][3]
Visualization of Docking Workflow
The following diagram illustrates the general workflow of a comparative molecular docking analysis.
Signaling Pathways and Targets
Benzimidazole derivatives have been shown to target a variety of signaling pathways implicated in cancer. Kinase enzymes, for instance, are crucial for cellular proliferation, and their inhibition is a primary goal in cancer therapy.[2] Specific targets include Epidermal Growth Factor Receptor (EGFR), HER2, Cyclin-Dependent Kinase 2 (CDK2), and Aurora Kinases.[9][10] Furthermore, some derivatives act as Topoisomerase I inhibitors, interfering with DNA replication in cancer cells.[3][7][8] The diversity of targets highlights the versatility of the benzimidazole scaffold in developing novel anticancer agents.
The following diagram illustrates the inhibition of a generic kinase signaling pathway by a benzimidazole derivative.
References
- 1. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents | Vietnam Journal of Science and Technology [vjs.ac.vn]
- 5. Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles [jchemlett.com]
- 6. Design, synthesis, anticancer activity and molecular docking studies of new benzimidazole derivatives bearing 1,3,4-oxadiazole moieties as potential thymidylate synthase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
Unveiling the Anti-Inflammatory Potential of N-(1H-Benzo[d]imidazol-4-yl)formamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in drug discovery. This guide provides a comparative analysis of the putative anti-inflammatory effects of N-(1H-Benzo[d]imidazol-4-yl)formamide, contextualized by data from structurally related benzimidazole derivatives and established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited direct experimental data on the title compound, this guide leverages findings from analogous compounds to project its potential activity and guide future research.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of novel compounds is typically evaluated through a combination of in vitro and in vivo assays. These tests measure the ability of a compound to modulate key inflammatory mediators and pathways. This section compares the reported activities of various benzimidazole derivatives with standard NSAIDs.
In Vitro Anti-Inflammatory Activity
In vitro assays provide initial insights into the mechanism of action of a potential anti-inflammatory drug. A common model involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which mimic an inflammatory response by producing nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits a specific biological or biochemical function by 50%.
| Compound/Drug | Target | Cell Line | IC50 Value | Reference |
| Representative Benzimidazole Derivatives | ||||
| Morpholine-substituted benzimidazole | COX-2 | Not Specified | 8.00 µM | [1] |
| Standard NSAIDs | ||||
| Ibuprofen | COX-1 | Not Specified | 13 µM | [2] |
| COX-2 | Not Specified | 370 µM | [2] | |
| Celecoxib | COX-1 | Not Specified | 15 µM | [3] |
| COX-2 | Not Specified | 0.04 µM | [3] |
Table 1: Comparative in vitro anti-inflammatory activity of representative benzimidazole derivatives and standard NSAIDs.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to assess the acute anti-inflammatory activity of new chemical entities.[4] This model measures the reduction in paw swelling (edema) after the administration of a test compound compared to a control group.
| Compound/Drug | Animal Model | Dose | % Inhibition of Edema | Reference |
| Representative Benzimidazole Derivatives | ||||
| 4-(((1H-benzo[d]imidazol-2-yl)methyl) amino) benzene sulfonamide | Carrageenan-induced rat paw edema | Not Specified | 64% | [1] |
| 3,4-dimethyl-N-((1-(phenylsulfonyl)-1H-benzo[d]imidazol- 2-yl)methyl)aniline | Carrageenan-induced rat paw edema | Not Specified | 37.31% | [1] |
| Morpholine-substituted benzimidazole | Carrageenan-induced rat paw edema | Not Specified | 74.17% | [1] |
| Standard NSAIDs | ||||
| Diclofenac Sodium | Carrageenan-induced rat paw edema | Not Specified | 64% | [1] |
| Indomethacin | Carrageenan-induced rat paw edema | Not Specified | 57.79% - 78.8% | [1][5] |
| Ibuprofen | Carrageenan-induced rat paw edema | 50 mg/kg p.o. | 39% | [1] |
Table 2: Comparative in vivo anti-inflammatory activity of representative benzimidazole derivatives and standard NSAIDs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays mentioned in this guide.
In Vitro: Inhibition of NO and TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) or a standard drug for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture and incubating for 24 hours.[6][7]
-
Nitric Oxide (NO) Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[6]
-
TNF-α Quantification: The level of TNF-α in the culture supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of NO and TNF-α production is calculated relative to the LPS-stimulated control group. The IC50 values are determined from the dose-response curves.
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats weighing between 180-200g are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound or a standard drug is administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[4]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: LPS-induced inflammatory signaling pathway and potential inhibition by benzimidazole derivatives.
Caption: Workflow for in vitro anti-inflammatory screening.
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
Concluding Remarks
While direct experimental evidence for the anti-inflammatory effects of this compound is not yet available in the public domain, the data from structurally similar benzimidazole derivatives are promising. These compounds have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models, often comparable or superior to established NSAIDs. The primary mechanism of action for many of these derivatives appears to be the inhibition of the COX-2 enzyme and the modulation of the NF-κB signaling pathway.
Future research should focus on synthesizing this compound and systematically evaluating its anti-inflammatory properties using the standardized assays outlined in this guide. A direct comparison with benchmark drugs such as ibuprofen, diclofenac, and celecoxib will be crucial in determining its therapeutic potential and positioning it within the landscape of anti-inflammatory agents. Such studies will be instrumental in validating the promising preliminary outlook for this class of compounds and paving the way for the development of novel anti-inflammatory therapies.
References
- 1. jmpas.com [jmpas.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages [pubmed.ncbi.nlm.nih.gov]
Benchmarking N-(1H-Benzo[d]imidazol-4-yl)formamide Against Other Topoisomerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-(1H-Benzo[d]imidazol-4-yl)formamide and other prominent topoisomerase inhibitors. Due to the limited publicly available data specifically on this compound's topoisomerase inhibitory activity, this guide focuses on the broader class of benzimidazole derivatives as topoisomerase inhibitors and compares their performance with established drugs like Camptothecin, Etoposide, and Doxorubicin. The information herein is intended to provide a foundational understanding for researchers interested in the potential of benzimidazole scaffolds in anticancer drug discovery.
Introduction to Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in the DNA structure during critical cellular processes such as replication, transcription, and chromosome segregation. These enzymes function by creating transient breaks in the DNA backbone to allow for strand passage, followed by religation of the DNA. Topoisomerase inhibitors are a class of anticancer agents that interfere with this process, leading to the accumulation of DNA damage and ultimately inducing apoptosis in rapidly dividing cancer cells. They are broadly classified into two categories: Topoisomerase I inhibitors, which target the enzyme responsible for single-strand DNA breaks, and Topoisomerase II inhibitors, which target the enzyme that creates double-strand breaks.
Comparative Analysis of Topoisomerase Inhibitors
Table 1: Comparative Inhibitory Activity against Topoisomerase I & II
| Compound/Drug | Target | IC50 (µM) | Reference |
| Benzimidazole Derivatives | |||
| 2-Phenoxymethylbenzimidazole | Topoisomerase I | 14.1 | [1] |
| 5-Amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 | [1] |
| 5-Amino-2-(p-bromophenyl)benzoxazole | Topoisomerase I | 134.1 | [1] |
| 5-Nitro-2-phenoxymethyl-benzimidazole | Topoisomerase I | 248 | [1] |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 | [1] |
| 2-(p-Nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 | [1] |
| 5-Nitro-2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 91.41 | [1] |
| bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | Topoisomerase I | Active (IC50 not specified) | [2] |
| bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | Topoisomerase I | Active (IC50 not specified) | [2] |
| Established Inhibitors | |||
| Camptothecin | Topoisomerase I | < 10 (Typical) | [1] |
| Etoposide | Topoisomerase II | ~50-60 (Typical) | [1] |
| Doxorubicin | Topoisomerase II | N/A | |
| Benzoxazole is a related heterocyclic compound often studied alongside benzimidazoles. |
Table 2: Comparative Cytotoxicity (IC50 in µM) against Various Cancer Cell Lines
| Compound/Drug | MCF-7 (Breast) | A431 (Skin) | HeLa (Cervical) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | Reference |
| Benzimidazole Derivatives | |||||||
| bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | Cytotoxic | Cytotoxic | Not specified | Not specified | Not specified | Not specified | [2] |
| Compound 9g (a bis-benzimidazole derivative) | Not specified | Not specified | Not specified | Not specified | Not specified | 50.48 (NCI-H522) | [3] |
| Compound 9i (a bis-benzimidazole derivative) | Not specified | Not specified | Not specified | Not specified | Not specified | 47.41 (NCI-H522) | [3] |
| Compound 9c (a bis-benzimidazole derivative) | 52.09 | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
| Established Inhibitors | |||||||
| Doxorubicin | ~0.05-0.5 | ~0.1-1 | ~0.01-0.1 | ~0.02-0.2 | ~0.1-1 | ~0.05-0.5 | [4][5][6][7][8] |
| Etoposide | ~1-10 | ~1-10 | ~1-10 | ~1-10 | ~1-10 | ~1-10 | [1] |
| Camptothecin | ~0.01-0.1 | ~0.01-0.1 | ~0.01-0.1 | ~0.01-0.1 | ~0.01-0.1 | ~0.01-0.1 | [1] |
Experimental Protocols
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I assay buffer, and varying concentrations of the test compound (e.g., this compound) or a reference inhibitor (e.g., Camptothecin).
-
Enzyme Addition: The reaction is initiated by adding human Topoisomerase I enzyme to the mixture.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction to occur.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization and Analysis: The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of Topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme's activity.
Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by Topoisomerase II.
-
Reaction Setup: A reaction mixture is prepared with kDNA, Topoisomerase II assay buffer, ATP, and different concentrations of the test compound or a reference inhibitor (e.g., Etoposide).
-
Enzyme Addition: Human Topoisomerase II enzyme is added to initiate the reaction.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Termination: The reaction is terminated by the addition of a stop buffer.
-
Gel Electrophoresis: The samples are run on an agarose gel.
-
Analysis: The gel is stained and visualized. Inhibition of Topoisomerase II is observed as the persistence of catenated kDNA, which remains in the well or migrates as a high molecular weight band, while decatenated minicircles migrate faster into the gel. The IC50 value is determined as the concentration of the inhibitor that results in 50% inhibition of decatenation.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways of topoisomerase inhibition leading to apoptosis and a typical workflow for screening potential topoisomerase inhibitors.
Caption: Signaling pathway of Topoisomerase I inhibition.
Caption: Signaling pathway of Topoisomerase II inhibition.
Caption: Experimental workflow for screening topoisomerase inhibitors.
Conclusion
The available literature suggests that benzimidazole derivatives represent a promising scaffold for the development of novel topoisomerase inhibitors. Several derivatives have demonstrated potent inhibitory activity against both Topoisomerase I and II, as well as significant cytotoxicity against a range of cancer cell lines. While direct experimental data for this compound is currently lacking, the broader evidence for this class of compounds warrants further investigation into its specific activity and potential as an anticancer agent. Researchers are encouraged to utilize the outlined experimental protocols to benchmark this and other novel compounds against established topoisomerase inhibitors to fully elucidate their therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Safety Operating Guide
Proper Disposal of N-(1H-Benzo[d]imidazol-4-yl)formamide: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for N-(1H-Benzo[d]imidazol-4-yl)formamide was found. The following disposal procedures are based on the safety data of structurally similar compounds, including formamide and other benzimidazole derivatives, in conjunction with general best practices for laboratory chemical waste management. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Researchers and drug development professionals handling this compound must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to be aware of the potential hazards associated with this compound. Based on data from related compounds, this chemical should be treated as hazardous. All personnel must wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, must be disposed of as hazardous waste in the same designated container.
-
Solutions: Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Labeling:
Properly label all waste containers with the following information:
-
"Hazardous Waste"
-
Full Chemical Name: this compound
-
Concentration (for solutions)
-
Date of accumulation start
-
Principal Investigator/Laboratory contact information
3. Storage:
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
4. Disposal Request:
Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Spill Management
In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department. If trained and equipped, follow these general steps for a small spill:
-
Restrict Access: Prevent others from entering the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled material.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for handling waste related to this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
